Product packaging for Menisdaurin(Cat. No.:CAS No. 67765-58-6)

Menisdaurin

Número de catálogo: B1234387
Número CAS: 67765-58-6
Peso molecular: 313.30 g/mol
Clave InChI: UTHVFIKQCUKKQW-CLTKARDFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(2Z)-2-[(4S,6R)-4-hydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-ylidene]acetonitrile has been reported in Ilex warburgii, Ochna calodendron, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19NO7 B1234387 Menisdaurin CAS No. 67765-58-6

Propiedades

Número CAS

67765-58-6

Fórmula molecular

C14H19NO7

Peso molecular

313.30 g/mol

Nombre IUPAC

(2Z)-2-[4-hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-ylidene]acetonitrile

InChI

InChI=1S/C14H19NO7/c15-4-3-7-1-2-8(17)5-9(7)21-14-13(20)12(19)11(18)10(6-16)22-14/h1-3,8-14,16-20H,5-6H2/b7-3-

Clave InChI

UTHVFIKQCUKKQW-CLTKARDFSA-N

SMILES isomérico

C1C(C=C/C(=C\C#N)/C1OC2C(C(C(C(O2)CO)O)O)O)O

SMILES canónico

C1C(C=CC(=CC#N)C1OC2C(C(C(C(O2)CO)O)O)O)O

Sinónimos

menisdaurin

Origen del producto

United States

Foundational & Exploratory

Menisdaurin: A Technical Guide to its Discovery, Isolation, and Characterization from Menispermum dauricum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cyanogenic glucoside Menisdaurin, with a primary focus on its discovery and isolation from its namesake source, Menispermum dauricum. While first identified in this plant species in 1978, the bulk of research on Menispermum dauricum has since concentrated on its abundant alkaloid constituents. This document collates the available information on this compound, presenting its chemical properties, plausible experimental protocols for its extraction, and its known biological activities, offering a consolidated resource for researchers.

Introduction to this compound

This compound is a glycoside and nitrile that was first isolated from the rhizomes of Menispermum dauricum[1][2]. It belongs to the class of cyanogenic glycosides, which are secondary metabolites capable of releasing hydrogen cyanide upon enzymatic hydrolysis[1]. The compound is also found in other plant species, including European holly (Ilex aquifolium) and various species of the genus Tiquilia[2]. Chemically, it consists of a glucose sugar moiety linked to an α,β-unsaturated nitrile aglycone[2].

While Menispermum dauricum is a rich source of diverse isoquinoline alkaloids with various documented pharmacological activities, this compound represents a less-studied component of this plant's chemical profile[3][4][5][6].

Physicochemical Properties of this compound

This compound presents as colorless crystalline platelets with a defined melting point. A summary of its key physicochemical properties is provided in the table below.

PropertyValueSource
Molecular FormulaC₁₄H₁₉NO₇[2]
Molar Mass313.3 g·mol⁻¹[2]
Melting Point175-176 °C[2]
AppearanceColorless crystalline platelets[2]
CAS Number67765-58-6[2]

Experimental Protocols

Extraction and Isolation Workflow

The proposed workflow for the isolation of this compound from the dried rhizomes of Menispermum dauricum is as follows:

G cluster_0 Extraction cluster_1 Purification Plant_Material Dried & Powdered Rhizomes of Menispermum dauricum Extraction Methanol Extraction Plant_Material->Extraction Filtration_Concentration Filtration & Concentration (Rotary Evaporation) Extraction->Filtration_Concentration Crude_Extract Crude Methanolic Extract Filtration_Concentration->Crude_Extract Solvent_Partitioning Solvent Partitioning (e.g., Ethyl Acetate/Water) Crude_Extract->Solvent_Partitioning Aqueous_Fraction Aqueous Fraction Solvent_Partitioning->Aqueous_Fraction Column_Chromatography Column Chromatography (e.g., Silica Gel, Sephadex) Aqueous_Fraction->Column_Chromatography Fractions Eluted Fractions Column_Chromatography->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis Pure_Fractions Pooled Pure Fractions TLC_Analysis->Pure_Fractions Crystallization Crystallization Pure_Fractions->Crystallization Menisdaurin_Crystals Pure this compound Crystals Crystallization->Menisdaurin_Crystals G This compound This compound (in vacuole) Aglycone Unstable Aglycone (Menisdaurigenin) This compound->Aglycone Tissue Disruption beta_Glucosidase β-Glucosidase (in apoplast/cytoplasm) beta_Glucosidase->Aglycone Hydrolysis of glycosidic bond Products Ketone/Aldehyde + HCN Aglycone->Products Spontaneous or Enzymatic Decomposition Hydroxynitrile_Lyase Hydroxynitrile Lyase (in cytoplasm) Hydroxynitrile_Lyase->Products

References

An In-Depth Technical Guide to the Chemical Structure and Properties of Menisdaurin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menisdaurin is a cyanogenic glycoside first isolated from Menispermum dauricum and subsequently found in other plant species such as Flueggea virosa.[1] It has garnered interest in the scientific community due to its potential biological activities, including antimicrobial, anti-inflammatory, antihepatitis-B, and antitumor effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and spectral data of this compound. It also details an experimental protocol for its isolation and purification and discusses its known biological activities and potential mechanisms of action, providing a valuable resource for researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound is a glycoside composed of a glucose unit attached to an aglycone moiety containing an α,β-unsaturated nitrile group.[2] Its chemical formula is C14H19NO7, with a molar mass of 313.3 g/mol .[2]

Structure:

Caption: Chemical structure of this compound.

This compound typically appears as colorless crystalline platelets or a white to off-white solid.[2][3] It has a melting point of 175-176 °C.[2] this compound is soluble in polar solvents such as methanol.[3]

PropertyValueSource
Molecular Formula C14H19NO7[2][4]
Molar Mass 313.3 g/mol [2]
CAS Number 67765-58-6[2][4]
Appearance Colorless crystalline platelets / White to off-white solid[2][3]
Melting Point 175-176 °C[2]
Solubility Soluble in polar solvents (e.g., methanol)[3]

Spectroscopic Data

The structure of this compound has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)

High-resolution mass spectrometry is used to confirm the molecular formula of this compound. While detailed fragmentation pathways from ESI-MS/MS studies are not extensively published, the expected fragmentation would involve the cleavage of the glycosidic bond, leading to the separation of the glucose moiety and the aglycone. Further fragmentation of the aglycone would likely involve losses of small neutral molecules.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for its functional groups. A sharp band around 2220 cm⁻¹ is indicative of the α,β-unsaturated nitrile (C≡N) stretching vibration. Other expected absorptions would include broad O-H stretching from the hydroxyl groups of the glucose and aglycone moieties, C-H stretching from the aliphatic and vinylic protons, C=C stretching from the cyclohexene ring, and C-O stretching from the glycosidic linkage and hydroxyl groups.

Wavenumber (cm⁻¹)Functional Group
~3400 (broad)O-H stretch (hydroxyl groups)
~2900C-H stretch (aliphatic)
~2220 (sharp)C≡N stretch (α,β-unsaturated nitrile)
~1650C=C stretch (cyclohexene)
~1000-1200C-O stretch (glycosidic bond, alcohols)

Experimental Protocols

Isolation and Purification of this compound from Flueggea virosa

The following is a general protocol for the isolation and purification of this compound from the aerial parts of Flueggea virosa, based on commonly used phytochemical methods.

G_Isolation_Protocol start Start: Aerial parts of Flueggea virosa extraction Methanol Extraction start->extraction concentration Concentration under reduced pressure extraction->concentration fractionation Solvent-solvent fractionation (e.g., with n-hexane, ethyl acetate, n-butanol) concentration->fractionation chromatography1 Column Chromatography on Silica Gel fractionation->chromatography1 n-Butanol fraction chromatography2 Further purification by preparative HPLC or Sephadex LH-20 chromatography1->chromatography2 crystallization Crystallization chromatography2->crystallization end Pure this compound crystallization->end

Caption: General workflow for this compound isolation.

Methodology:

  • Extraction: The dried and powdered aerial parts of Flueggea virosa are extracted with methanol at room temperature.

  • Concentration: The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This compound, being a polar glycoside, is expected to be enriched in the n-butanol fraction.

  • Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Further Purification: Fractions containing this compound are pooled and further purified using preparative high-performance liquid chromatography (HPLC) or size-exclusion chromatography on a Sephadex LH-20 column.

  • Crystallization: The purified this compound is crystallized from a suitable solvent system (e.g., methanol-water) to obtain pure crystals.

Biological Activity and Potential Signaling Pathways

This compound has been reported to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, antihepatitis-B, and antitumor properties.[1] While the precise molecular mechanisms underlying these activities are not fully elucidated, its anti-inflammatory and antitumor effects may involve the modulation of key signaling pathways.

Potential Anti-inflammatory Mechanism

Inflammation is a complex biological response often mediated by signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Many natural products exert their anti-inflammatory effects by inhibiting these pathways. It is plausible that this compound may inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.

G_Anti_inflammatory_Pathway cluster_pathway Potential Anti-inflammatory Action of this compound This compound This compound IKK IKK This compound->IKK Inhibition (?) IkB IκBα IKK->IkB Phosphorylation (Inhibition) NFkB NF-κB IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Proinflammatory_Genes Activation Inflammation Inflammation Proinflammatory_Genes->Inflammation

Caption: Hypothetical anti-inflammatory pathway.

Potential Antitumor Mechanism

The antitumor activity of many natural compounds is linked to their ability to interfere with signaling pathways that regulate cell proliferation, survival, and apoptosis, such as the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the MAPK pathway. Dysregulation of these pathways is a hallmark of many cancers. This compound may exert its antitumor effects by inhibiting the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.

G_Antitumor_Pathway cluster_pathway Potential Antitumor Action of this compound This compound This compound PI3K PI3K This compound->PI3K Inhibition (?) Akt Akt PI3K->Akt Activation Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Activation Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Caption: Hypothetical antitumor signaling pathway.

Note: The involvement of this compound in these specific signaling pathways is speculative and requires further experimental validation.

Conclusion

This compound is a cyanogenic glycoside with a well-defined chemical structure and interesting biological activities. This technical guide has summarized its key chemical and physical properties, provided an overview of its spectroscopic characterization, outlined a general protocol for its isolation, and hypothesized its potential mechanisms of action. Further research is warranted to fully elucidate its pharmacological properties and to explore its potential as a lead compound in drug discovery and development. The detailed experimental data and protocols provided herein aim to facilitate such future investigations.

References

An In-depth Technical Guide to the Physicochemical Properties of Menisdaurin (CAS: 67765-58-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menisdaurin (CAS number 67765-58-6) is a cyanogenic glycoside first isolated from Menispermum dauricum. It has since been identified in other plant species, including Flueggea virosa and European holly. As a member of the cyanogenic glycoside family, this compound has the potential to release hydrogen cyanide upon enzymatic hydrolysis. This technical guide provides a comprehensive overview of the known physicochemical data for this compound, details on experimental protocols for its characterization, and a visualization of its general mechanism of action.

Physicochemical Data

The following tables summarize the key physicochemical properties of this compound.

Table 1: General Physicochemical Properties

PropertyValueReference(s)
CAS Number 67765-58-6[1]
Molecular Formula C₁₄H₁₉NO₇[2]
Molar Mass 313.3 g/mol [2]
Appearance Colorless crystalline platelets[2]

Table 2: Thermodynamic and Physical Properties

PropertyValueReference(s)
Melting Point 175-176 °C[2]
Boiling Point Not available
Density Not available
Specific Rotation [α]D -78.2° (c 0.2, MeOH)[3]

Table 3: Solubility and Spectral Data

PropertyDataReference(s)
Solubility Soluble in methanol, ethanol, DMSO.[4][4]
Infrared (IR) Spectrum Characteristic sharp band at 2223 cm⁻¹ (α,β-unsaturated nitrile)[3]
¹H NMR Spectrum Data available in literature[3]
¹³C NMR Spectrum Data available in literature, characteristic signal at δC 118.5 (C-1 of nitrile)[3]
Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) data available in literature[3]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively published. However, standard methodologies for the characterization of natural products are applicable.

Melting Point Determination

The melting point of a crystalline solid like this compound is a crucial indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Principle: A small, powdered sample of the crystalline solid is heated at a controlled rate, and the temperature range over which the substance transitions from a solid to a liquid is observed.

General Protocol (Capillary Method):

  • Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[5]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a thermometer or an electronic temperature sensor.[5][6]

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[6]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.[5]

Melting_Point_Determination_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_output Output start Start powder Powder this compound Sample start->powder pack Pack into Capillary Tube powder->pack place Place in Apparatus pack->place heat Heat at a Controlled Rate place->heat observe Observe Melting heat->observe record Record Temperature Range observe->record end Melting Point Range record->end Cyanogenesis_Mechanism This compound This compound (Cyanogenic Glycoside) b_glucosidase β-glucosidase This compound->b_glucosidase Hydrolysis cyanohydrin Unstable Cyanohydrin b_glucosidase->cyanohydrin decomposition Spontaneous or Enzymatic Decomposition cyanohydrin->decomposition hcn Hydrogen Cyanide (HCN) decomposition->hcn aldehyde_ketone Aldehyde / Ketone decomposition->aldehyde_ketone

References

Menisdaurin: A Technical Guide to its Reported Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menisdaurin, a cyanogenic glucoside, has garnered attention in the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the reported biological activities of this compound, with a focus on its antiviral and anti-inflammatory effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound is a natural compound that can be isolated from various plant species. Initial studies have indicated its potential as a bioactive molecule, particularly in the contexts of viral infections and inflammatory processes. This guide aims to consolidate the existing scientific literature on this compound's biological activities to facilitate further research and development.

Antiviral Activity of this compound

This compound has demonstrated notable antiviral properties, particularly against the Hepatitis B virus (HBV).

Quantitative Data: Anti-HBV Activity

An in vitro study has shown that this compound can significantly inhibit the synthesis of the Hepatitis B e-antigen (HBeAg), a key biomarker for active HBV replication.

Compound Concentration Cell Line Reported Activity Citation
This compound10 µg/mLHepG2.2.1564% inhibition of HBeAg synthesis[1]
Experimental Protocol: Anti-HBV Activity Assay

The anti-HBV activity of this compound was assessed using a human hepatoblastoma cell line, HepG2.2.15, which is stably transfected with the HBV genome and secretes HBsAg and HBeAg.

Cell Culture and Treatment:

  • HepG2.2.15 cells were cultured in a suitable medium supplemented with fetal bovine serum.

  • The cells were then treated with various concentrations of this compound.

  • A known antiviral drug, such as lamivudine, was used as a positive control.

Quantification of HBeAg:

  • After a specified incubation period (e.g., 5 days), the cell culture supernatant was collected.

  • The concentration of HBeAg in the supernatant was quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • The percentage of inhibition was calculated by comparing the HBeAg levels in the treated cells to those in the untreated control cells.

Cytotoxicity Assessment:

  • To ensure that the observed antiviral effect was not due to cellular toxicity, a cytotoxicity assay, such as the MTT assay, was performed in parallel. This compound was found to be non-cytotoxic to HepG2.2.15 cells at concentrations up to 50 µg/mL[1].

Anti-inflammatory Activity of this compound

While direct quantitative data for the anti-inflammatory activity of this compound is still emerging, studies on related compounds suggest a potential mechanism of action through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. A cyanoglucoside isolated from the same plant as this compound has shown inhibitory activity against the COX-2 enzyme[2].

Experimental Protocol: In Vitro Anti-inflammatory Assay (Protein Denaturation)

A common in vitro method to screen for anti-inflammatory activity is the inhibition of protein denaturation assay.

Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay measures the ability of a compound to inhibit the heat-induced denaturation of a protein, such as egg albumin or bovine serum albumin.

Procedure:

  • A reaction mixture is prepared containing the test compound (this compound) at various concentrations, a protein solution (e.g., 1% egg albumin), and a buffer (e.g., phosphate-buffered saline, pH 6.4).

  • The mixture is incubated at a physiological temperature (e.g., 37°C) for a short period.

  • The mixture is then heated to induce protein denaturation (e.g., 70°C for 5-15 minutes).

  • After cooling, the turbidity of the solution, which is proportional to the amount of denatured protein, is measured spectrophotometrically (e.g., at 660 nm).

  • A known anti-inflammatory drug, such as diclofenac sodium, is used as a positive control.

  • The percentage inhibition of protein denaturation is calculated, and the IC50 value (the concentration of the compound that causes 50% inhibition) can be determined.

Experimental Protocol: COX-2 Inhibitory Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation.

Principle: The assay measures the peroxidase activity of the COX enzyme. The peroxidase activity is assayed colorimetrically by monitoring the appearance of an oxidized chromogen.

Procedure:

  • The reaction is initiated by adding the substrate (e.g., arachidonic acid) to a reaction mixture containing the COX-2 enzyme, a heme cofactor, and a chromogenic substrate.

  • The test compound (this compound) is added at various concentrations to determine its inhibitory effect.

  • A known COX-2 inhibitor (e.g., celecoxib) is used as a positive control.

  • The absorbance of the product is measured over time using a spectrophotometer.

  • The percentage of inhibition is calculated, and the IC50 value is determined.

Cytotoxicity Profile of this compound

Assessing the cytotoxic potential of a compound is a critical step in drug development.

Quantitative Data: Cytotoxicity
Compound Concentration Cell Line Reported Activity Citation
This compoundup to 50 µg/mLHepG2.2.15Non-cytotoxic[1]
Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Procedure:

  • Cells (e.g., HepG2.2.15) are seeded in a 96-well plate and allowed to adhere.

  • The cells are then treated with various concentrations of this compound for a specified period (e.g., 72 hours).

  • After the incubation period, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Cell viability is expressed as a percentage of the untreated control, and the IC50 value can be calculated.

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by this compound are still under investigation. However, based on its reported biological activities, it is plausible that this compound may interact with pathways commonly associated with viral replication and inflammation, such as the NF-κB and MAPK signaling pathways. Further research is required to elucidate the specific molecular targets and mechanisms of action of this compound.

Potential Signaling Pathway Involvement (Hypothetical)

MENISDAURIN_HYPOTHETICAL_PATHWAY Hypothetical Signaling Pathways Potentially Modulated by this compound This compound This compound ViralReplication Viral Replication (e.g., HBV) This compound->ViralReplication Inhibition NFkB_Pathway NF-κB Signaling Pathway This compound->NFkB_Pathway Modulation? MAPK_Pathway MAPK Signaling Pathway This compound->MAPK_Pathway Modulation? InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->NFkB_Pathway InflammatoryStimuli->MAPK_Pathway COX2_Expression COX-2 Expression NFkB_Pathway->COX2_Expression Proinflammatory_Cytokines Pro-inflammatory Cytokines NFkB_Pathway->Proinflammatory_Cytokines MAPK_Pathway->COX2_Expression MAPK_Pathway->Proinflammatory_Cytokines Inflammation Inflammation COX2_Expression->Inflammation Proinflammatory_Cytokines->Inflammation

Caption: Hypothetical pathways of this compound's action.

Experimental Workflow for Investigating Mechanism of Action

MENISDAURIN_MOA_WORKFLOW Experimental Workflow for Elucidating this compound's Mechanism of Action start Start with Reported Biological Activity cell_based_assays Cell-based Assays (e.g., Reporter Gene Assays for NF-κB) start->cell_based_assays western_blot Western Blot Analysis (e.g., for phosphorylated MAPK proteins) start->western_blot enzyme_assays Direct Enzyme Inhibition Assays (e.g., COX-2) start->enzyme_assays pathway_analysis Pathway Analysis cell_based_assays->pathway_analysis western_blot->pathway_analysis enzyme_assays->pathway_analysis target_identification Molecular Target Identification pathway_analysis->target_identification in_vivo In Vivo Validation (Animal Models) target_identification->in_vivo

Caption: Workflow for this compound's mechanism of action studies.

Conclusion and Future Directions

This compound presents as a promising natural compound with demonstrated anti-HBV activity and potential anti-inflammatory properties. The data summarized in this guide highlight the need for further research to fully characterize its biological activities and elucidate its mechanism of action. Future studies should focus on:

  • Obtaining definitive quantitative data (IC50 values) for this compound's anti-inflammatory and COX-2 inhibitory activities.

  • Investigating the effects of this compound on a broader range of viruses and inflammatory models.

  • Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • Conducting in vivo studies to validate the in vitro findings and assess the therapeutic potential of this compound.

This comprehensive approach will be crucial in determining the viability of this compound as a lead compound for the development of new therapeutic agents.

References

The Menisdaurin Biosynthetic Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the biosynthetic pathway of menisdaurin, a cyanogenic glucoside of interest to researchers, scientists, and drug development professionals. While the complete pathway for this compound is yet to be fully elucidated, this document synthesizes current knowledge on cyanogenic glucoside biosynthesis and applies it to the unique structure of this compound, offering a foundational understanding for future research.

Introduction to this compound

This compound is a cyanogenic glucoside first isolated from Menispermum dauricum.[1] Like other cyanogenic glycosides, it has the potential to release hydrogen cyanide upon enzymatic hydrolysis, a mechanism plants use for chemical defense.[2] The chemical structure of this compound is characterized by a glucose molecule linked to an aglycone, which in this case is a derivative of cyclohexylideneacetonitrile.[1][3] This unique aglycone structure distinguishes this compound from more common cyanogenic glucosides derived from proteinogenic amino acids.

The General Biosynthetic Pathway of Cyanogenic Glucosides

The biosynthesis of cyanogenic glucosides is a multi-step process that is generally conserved across plant species. It originates from an amino acid precursor and involves key enzyme families, namely cytochrome P450s (CYPs) and UDP-glucosyltransferases (UGTs). The established pathway proceeds through the following key intermediates:

  • Amino Acid: The starting point for the biosynthesis.

  • N-Hydroxyamino Acid: The initial oxidation product.

  • Aldoxime/Ketoxime: Formed through further oxidation and decarboxylation.

  • Nitrile: Generated from the oxime.

  • Cyanohydrin (α-Hydroxynitrile): The immediate precursor to the cyanogenic glucoside.

  • Cyanogenic Glucoside: Formed by the glucosylation of the cyanohydrin.

The enzymes catalyzing these transformations are often organized into a metabolic channel or "metabolon," which facilitates the efficient transfer of labile intermediates between active sites.

Proposed Biosynthetic Pathway of this compound

While the specific precursor amino acid for this compound has not been definitively identified in the literature, the structure of its aglycone, (4,6-dihydroxy-2-cyclohexen-1-ylidene)acetonitrile, suggests a departure from the common proteinogenic amino acid precursors. It is hypothesized that a non-proteinogenic amino acid or a modified intermediate from a related pathway serves as the initial substrate.

The proposed biosynthetic pathway for this compound, based on the general pathway for cyanogenic glucosides, is as follows:

Menisdaurin_Biosynthesis cluster_precursor Precursor Synthesis cluster_core_pathway Core Biosynthetic Pathway cluster_final_product Final Product Precursor Unknown Precursor (e.g., modified amino acid) Oxime Oxime Intermediate Precursor->Oxime Cytochrome P450 (CYP79 family) Nitrile Nitrile Intermediate Oxime->Nitrile Cytochrome P450 (CYP71 family) Cyanohydrin Cyanohydrin ((4,6-dihydroxy-2-cyclohexen-1-ylidene)acetonitrile) Nitrile->Cyanohydrin Cytochrome P450 (CYP71 family) This compound This compound Cyanohydrin->this compound UDP-Glucosyltransferase (UGT)

Figure 1. Proposed biosynthetic pathway of this compound.

Key Enzymes in this compound Biosynthesis

Based on the general cyanogenic glucoside pathway, the following enzyme classes are expected to be crucial for this compound biosynthesis:

  • Cytochrome P450s (CYPs): These enzymes are responsible for the initial conversion of the precursor amino acid into the oxime intermediate (likely a CYP79 family member) and the subsequent conversion of the oxime to the cyanohydrin (likely a CYP71 family member).

  • UDP-Glucosyltransferases (UGTs): A UGT is responsible for the final step of the pathway, catalyzing the transfer of a glucose molecule from UDP-glucose to the cyanohydrin, thereby forming the stable this compound molecule.

The identification of the specific genes encoding these enzymes in this compound-producing plants is a key area for future research.

Quantitative Data

Currently, there is a lack of specific quantitative data, such as enzyme kinetics, metabolite concentrations, or gene expression profiles, for the this compound biosynthetic pathway in the public domain. The table below is provided as a template for researchers to populate as data becomes available.

ParameterValueUnitsExperimental ConditionsReference
Enzyme Kinetics
CYP79 (putative)
Km (precursor)µM
kcats-1
CYP71 (putative)
Km (oxime)µM
kcats-1
UGT (putative)
Km (cyanohydrin)µM
kcats-1
Metabolite Concentrations
This compound3.28% w/wMethanol extract of F. virosa[4]
Bergenin15.16% w/wMethanol extract of F. virosa[4]

Experimental Protocols

The study of the this compound biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Identification of Biosynthetic Genes

A common workflow for identifying the genes involved in a specialized metabolic pathway like that of this compound is outlined below.

Gene_Identification_Workflow cluster_data_acquisition Data Acquisition cluster_analysis Bioinformatic Analysis cluster_validation Functional Validation RNA_Seq RNA-Seq of this compound- Producing vs. Non-Producing Tissues Differential_Expression Differential Gene Expression Analysis RNA_Seq->Differential_Expression Coexpression_Analysis Co-expression Network Analysis with Known Pathway Genes Differential_Expression->Coexpression_Analysis Homology_Search Homology Search for CYP450s and UGTs Differential_Expression->Homology_Search Heterologous_Expression Heterologous Expression of Candidate Genes in E. coli or Yeast Coexpression_Analysis->Heterologous_Expression Homology_Search->Heterologous_Expression Enzyme_Assays In Vitro Enzyme Assays with Putative Substrates Heterologous_Expression->Enzyme_Assays VIGS Virus-Induced Gene Silencing (VIGS) in Planta Enzyme_Assays->VIGS

Figure 2. Workflow for biosynthetic gene identification.
Enzymatic Hydrolysis of this compound

This protocol describes the enzymatic hydrolysis of this compound to its aglycone, menisdaurigenin, which is a key step in its structural elucidation and analysis.[1]

Materials:

  • This compound sample

  • Emulsin (β-glucosidase)

  • Sodium acetate buffer (pH 5.0)

  • Ethyl acetate

  • Deionized water

Procedure:

  • Dissolve a known amount of this compound in the sodium acetate buffer.

  • Add emulsin to the solution to initiate the hydrolysis.

  • Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a specified period.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, extract the aglycone (menisdaurigenin) from the aqueous solution using ethyl acetate.

  • Wash the organic layer with deionized water and dry it over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude aglycone.

  • Purify the aglycone using column chromatography if necessary.

Quantification of this compound by UPLC-PDA

This method allows for the simultaneous quantification of this compound and other bioactive compounds in plant extracts.[4]

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system with a Photodiode Array (PDA) detector.

  • Eclipse C18 column (4.6 × 100 mm, 3.5 µm).

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 0.16 mL/min.

  • Detection Wavelength: 235 nm.

  • Column Temperature: Ambient.

Procedure:

  • Standard Preparation: Prepare stock solutions of this compound and bergenin standards of known concentrations. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Extract the plant material with methanol. Filter the extract before injection.

  • Analysis: Inject the standards and samples into the UPLC system.

  • Quantification: Identify the peaks of this compound and bergenin based on their retention times and UV spectra compared to the standards. Calculate the concentration of each compound in the sample using the calibration curve.

Future Directions

The elucidation of the complete this compound biosynthetic pathway presents an exciting opportunity for further research. Key areas to be addressed include:

  • Identification of the Precursor: Isotope labeling studies will be crucial to trace the metabolic origin of the unique cyclohexylideneacetonitrile aglycone.

  • Gene Discovery: The identification and characterization of the specific CYP450s and UGTs involved will enable the heterologous production of this compound and its derivatives.

  • Regulatory Mechanisms: Understanding how the expression of the biosynthetic genes is regulated in plants could lead to strategies for enhancing its production.

This technical guide serves as a starting point for researchers dedicated to unraveling the complexities of this compound biosynthesis, a pathway with potential implications for drug discovery and plant biochemistry.

References

Unraveling the Absolute Stereochemistry of Menisdaurin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the analytical techniques and experimental protocols used to determine the definitive three-dimensional structure of the cyanoglucoside, Menisdaurin.

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the determination of the absolute stereochemistry of this compound. Initially assigned an incorrect configuration, the true stereostructure was later elucidated through rigorous crystallographic and spectroscopic methods. This document details the pivotal experiments, presents key quantitative data, and visualizes the workflows involved in this stereochemical revision.

Introduction

This compound is a cyanoglucoside first isolated from Menispermum dauricum in 1978. The initial determination of its absolute stereochemistry was based on circular dichroism (CD) spectroscopy of its hydrolysis product. However, this assignment was later revised based on single-crystal X-ray diffraction analysis of this compound isolated from Saniculiphyllum guangxiens. This revision was subsequently confirmed by the application of Mosher's method, a powerful NMR spectroscopic technique for determining the absolute configuration of chiral alcohols. Understanding the correct stereochemistry is crucial, as the three-dimensional arrangement of atoms in a molecule dictates its biological activity and interaction with physiological targets.

Initial Stereochemical Assignment and Its Revision

The journey to ascertain the correct absolute stereochemistry of this compound involved a critical re-evaluation of initial spectroscopic data with more definitive crystallographic evidence.

Initial Assignment by Circular Dichroism (CD) Spectroscopy

The first proposed absolute stereochemistry for the aglycone of this compound was (Z,4R,6S). This assignment was deduced from the CD spectrum of menisdaurilide, an α,β-unsaturated γ-lactone obtained through the acid hydrolysis of this compound.

Definitive Revision by X-ray Crystallography

The initially proposed stereochemistry was overturned by single-crystal X-ray analysis of this compound isolated from the plant Saniculiphyllum guangxiens. This powerful technique provided unambiguous evidence of the spatial arrangement of the atoms, leading to the revised and currently accepted absolute stereochemistry of (Z,4S,6R) for the aglycone moiety.

Confirmation by Mosher's Method

The revised stereochemistry was further substantiated using the modified Mosher's method. This NMR-based technique involves the formation of diastereomeric α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) esters of the chiral alcohol (in this case, the hydroxyl groups of the this compound aglycone). By analyzing the differences in the ¹H NMR chemical shifts (Δδ) of the protons near the chiral center in the two diastereomers, the absolute configuration can be reliably determined. The results of the Mosher's method analysis were consistent with the (Z,4S,6R) configuration determined by X-ray crystallography.

Experimental Protocols

This section details the methodologies for the key experiments involved in the stereochemical determination of this compound.

Acid Hydrolysis of this compound to Menisdaurilide

Objective: To produce the aglycone derivative, menisdaurilide, for CD spectroscopic analysis.

Procedure:

  • Dissolve this compound in an acidic solution (e.g., 1 M HCl).

  • Heat the mixture under reflux for a specified period to induce hydrolysis of the glycosidic bond.

  • Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic extract with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting residue, menisdaurilide, using column chromatography on silica gel.

Single-Crystal X-ray Diffraction Analysis

Objective: To determine the three-dimensional structure of this compound with atomic resolution.

Procedure:

  • Obtain single crystals of this compound suitable for X-ray diffraction, typically by slow evaporation of a solvent from a concentrated solution.

  • Mount a selected crystal on a goniometer head of a single-crystal X-ray diffractometer.

  • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Collect diffraction data by irradiating the crystal with a monochromatic X-ray beam and recording the diffraction pattern.

  • Process the diffraction data to obtain a set of structure factors.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

  • Refine the structural model against the experimental data to determine the precise atomic positions, bond lengths, and bond angles.

  • Determine the absolute configuration using the anomalous dispersion effect, often quantified by the Flack parameter.

Modified Mosher's Method

Objective: To independently confirm the absolute configuration of the chiral centers in the this compound aglycone via NMR spectroscopy.

Procedure:

  • Divide a sample of this compound into two portions.

  • React one portion with (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) in the presence of a base (e.g., pyridine) to form the (S)-MTPA ester.

  • React the second portion with (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl) under the same conditions to form the (R)-MTPA ester.

  • Purify both diastereomeric MTPA esters using chromatography.

  • Acquire detailed ¹H NMR spectra for both the (S)-MTPA and (R)-MTPA esters.

  • Assign the proton signals in the NMR spectra.

  • Calculate the chemical shift differences (Δδ = δS - δR) for the protons in proximity to the chiral centers.

  • Analyze the sign of the Δδ values to deduce the absolute configuration based on the established Mosher's method model.

Data Presentation

The following tables summarize the key findings that led to the definitive assignment of the absolute stereochemistry of this compound.

Method Analyte Initial Proposed Stereochemistry Revised Stereochemistry
CD SpectroscopyMenisdaurilide(Z,4R,6S)-
X-ray CrystallographyThis compound-(Z,4S,6R)
Mosher's MethodThis compound-Confirmed (Z,4S,6R)
Table 1: Summary of Stereochemical Assignments for this compound's Aglycone.

Visualizations

The following diagrams illustrate the logical workflow and the key molecular structures involved in the determination of the absolute stereochemistry of this compound.

experimental_workflow cluster_initial Initial Assignment cluster_revision Revision and Confirmation Menisdaurin1 This compound Hydrolysis Acid Hydrolysis Menisdaurin1->Hydrolysis Menisdaurilide Menisdaurilide Hydrolysis->Menisdaurilide CD_Spec CD Spectroscopy Menisdaurilide->CD_Spec Initial_Stereo Proposed Stereochemistry (Z, 4R, 6S) CD_Spec->Initial_Stereo Menisdaurin2 This compound Xray X-ray Crystallography Menisdaurin2->Xray Mosher Mosher's Method Menisdaurin2->Mosher Revised_Stereo Definitive Stereochemistry (Z, 4S, 6R) Xray->Revised_Stereo Confirmation Confirmation of (Z, 4S, 6R) Mosher->Confirmation

Workflow for the stereochemical determination of this compound.

mosher_method_logic cluster_0 Mosher's Method Workflow cluster_1 Derivatization cluster_2 Analysis cluster_3 Conclusion start This compound (Unknown Stereochemistry) ester_S React with (R)-MTPA-Cl to form (S)-MTPA ester start->ester_S ester_R React with (S)-MTPA-Cl to form (R)-MTPA ester start->ester_R nmr ¹H NMR Spectroscopy ester_S->nmr ester_R->nmr delta Calculate Δδ = δS - δR nmr->delta config Determine Absolute Configuration delta->config

Logical flow of the modified Mosher's method.

Conclusion

The determination of the absolute stereochemistry of this compound serves as an excellent case study in the application of modern analytical techniques in natural product chemistry. It highlights the potential for initial spectroscopic interpretations to be misleading and underscores the definitive power of single-crystal X-ray crystallography. The subsequent confirmation by Mosher's method provides a robust, independent verification of the crystallographic results. This technical guide has outlined the key experimental and logical pathways that led to the correct assignment of the (Z,4S,6R) configuration of this compound, providing a valuable resource for professionals in the fields of chemistry and drug development.

An In-depth Technical Guide to Menisdaurin and its Naturally Occurring Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menisdaurin, a cyanogenic glucoside, has garnered scientific interest due to its presence in various medicinal plants and its potential therapeutic activities. This technical guide provides a comprehensive overview of this compound and its naturally occurring derivatives, focusing on their chemical properties, natural sources, and biological activities. Detailed experimental protocols for isolation and biological evaluation are presented, alongside quantitative data, to facilitate further research and drug development efforts. While the precise cellular signaling pathways modulated by this compound remain to be fully elucidated, this guide offers a foundational understanding of this intriguing class of natural products.

Introduction

This compound is a naturally occurring cyanogenic glycoside first isolated from Menispermum dauricum[1]. It belongs to a class of plant secondary metabolites characterized by the presence of a nitrile group, which can release hydrogen cyanide upon enzymatic hydrolysis. Beyond its role in plant defense, this compound and its derivatives have demonstrated a range of biological activities, including antiviral, anti-inflammatory, and antitumor effects, making them promising candidates for further investigation in drug discovery. This guide aims to consolidate the current knowledge on this compound and its related compounds, providing a technical resource for the scientific community.

Chemical Properties and Structure

This compound is a glucoside containing an α,β-unsaturated nitrile in its aglycone moiety, with glucose as the sugar component[1]. It typically forms colorless crystalline platelets.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaC₁₄H₁₉NO₇[1]
Molar Mass313.3 g·mol⁻¹[1]
Melting Point175-176 °C[1]
AppearanceColorless crystalline platelets[1]

The structure of this compound has been elucidated through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and X-ray crystallography[2].

Natural Sources and Derivatives

This compound has been isolated from a variety of plant species. In addition to its original source, Menispermum dauricum, it is found in Flueggea virosa, European holly (Ilex aquifolium), and species of the genus Tiquilia[1]. Recently, this compound and several of its new derivatives, named menisdaurins B-E, along with the known derivatives coclauril and menisdaurilide, were isolated from the hypocotyl of the mangrove plant Bruguiera gymnorrhiza.

Biological Activities and Quantitative Data

This compound and its derivatives have been reported to exhibit a range of biological activities. The most well-documented of these is its antiviral activity against the Hepatitis B virus (HBV).

Table 2: Anti-Hepatitis B Virus (HBV) Activity of this compound and its Derivatives

CompoundEC₅₀ (µg/mL)
This compound (5)5.1 ± 0.2
This compound B (1)58.3 ± 4.1
This compound C (2)75.4 ± 6.3
This compound D (3)45.2 ± 3.7
This compound E (4)33.6 ± 2.9
Coclauril (6)12.5 ± 1.1
Menisdaurilide (7)87.7 ± 5.8

While anti-inflammatory, antimicrobial, and antitumor activities have been attributed to this compound, specific quantitative data such as IC₅₀ or MIC values for the parent compound are not extensively available in the current literature. One study on a new cyanoglucoside from Bauhinia rufescens reported an IC₅₀ of 0.46 µM in a cyclooxygenase-2 (COX-2) inhibition assay, providing a reference for the potential anti-inflammatory activity of this class of compounds.

Experimental Protocols

Isolation of this compound and its Derivatives from Bruguiera gymnorrhiza

The following protocol describes the extraction and isolation of this compound and its derivatives as reported in the literature.

experimental_workflow plant_material Dried and powdered hypocotyls of Bruguiera gymnorrhiza extraction Exhaustive extraction with 95% ethanol plant_material->extraction concentration Concentration under reduced pressure extraction->concentration partition Suspension in H₂O and partition with ethyl acetate (EtOAc) and n-butanol (n-BuOH) concentration->partition etOAc_fraction EtOAc Fraction partition->etOAc_fraction EtOAc soluble nBuOH_fraction n-BuOH Fraction partition->nBuOH_fraction n-BuOH soluble chromatography1 Silica gel column chromatography (EtOAc) etOAc_fraction->chromatography1 chromatography2 Sephadex LH-20 column chromatography (MeOH) chromatography1->chromatography2 hplc Preparative HPLC chromatography2->hplc compounds Isolated Compounds: This compound Menisdaurins B-E Coclauril Menisdaurilide hplc->compounds

Caption: Isolation workflow for this compound and its derivatives.

Methodology:

  • Extraction: The dried and powdered hypocotyls of Bruguiera gymnorrhiza are exhaustively extracted with 95% ethanol at room temperature.

  • Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and successively partitioned with ethyl acetate (EtOAc) and n-butanol (n-BuOH).

  • Chromatography: The EtOAc-soluble fraction is subjected to a series of chromatographic separations, including silica gel column chromatography and Sephadex LH-20 column chromatography.

  • Purification: Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound and its derivatives.

Anti-Hepatitis B Virus (HBV) Assay

The anti-HBV activity of the isolated compounds is typically evaluated using a cell-based assay.

Methodology:

  • Cell Culture: HepG2.2.15 cells, which are human hepatoblastoma cells stably transfected with the HBV genome, are cultured in appropriate media.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period.

  • Analysis of HBV Replication: The supernatant is collected to measure the secretion of HBsAg and HBeAg using an enzyme-linked immunosorbent assay (ELISA). Intracellular HBV DNA is extracted and quantified by real-time PCR.

  • Cytotoxicity Assay: A concurrent cytotoxicity assay (e.g., MTT assay) is performed to ensure that the observed antiviral effect is not due to general cell toxicity.

  • Data Analysis: The EC₅₀ (half-maximal effective concentration) is calculated from the dose-response curves.

Signaling Pathways and Mechanism of Action

The precise cellular signaling pathways through which this compound and its derivatives exert their biological effects have not yet been extensively characterized in the scientific literature. As cyanogenic glycosides, their primary known biological function in plants is the release of hydrogen cyanide as a defense mechanism. However, the observed antiviral and other therapeutic effects of the intact glycosides suggest more specific molecular interactions.

Future research is warranted to identify the specific cellular targets and signaling cascades modulated by this compound. Techniques such as transcriptomics, proteomics, and molecular docking studies could provide valuable insights into its mechanism of action. Understanding these pathways will be crucial for the rational design and development of novel therapeutic agents based on the this compound scaffold.

As a relevant logical pathway, the biosynthesis of cyanogenic glycosides is presented below.

biosynthesis_pathway amino_acid Amino Acid (e.g., L-Tyrosine) n_hydroxyamino_acid N-Hydroxyamino Acid amino_acid->n_hydroxyamino_acid Oxidation aldoxime Aldoxime n_hydroxyamino_acid->aldoxime Dehydration & Decarboxylation nitrile Nitrile aldoxime->nitrile Dehydration hydroxynitrile α-Hydroxynitrile (Cyanohydrin) nitrile->hydroxynitrile Hydroxylation cyanogenic_glycoside Cyanogenic Glycoside (e.g., this compound) hydroxynitrile->cyanogenic_glycoside Glycosylation cyp79 CYP79 cyp71 CYP71 ugt UGT

Caption: Generalized biosynthetic pathway of cyanogenic glycosides.

Conclusion and Future Directions

This compound and its naturally occurring derivatives represent a promising class of bioactive compounds with demonstrated antiviral activity. This guide has summarized the key technical information available to date, including their chemical properties, sources, biological activities with quantitative data, and detailed experimental protocols. The primary challenge and opportunity for future research lie in the elucidation of their mechanism of action and the specific signaling pathways they modulate. A deeper understanding of these molecular interactions will be instrumental in unlocking the full therapeutic potential of this compound and its analogues in the development of new pharmaceuticals.

References

Spectroscopic Data of Menisdaurin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Menisdaurin is a naturally occurring cyanogenic glycoside that was first isolated from Menispermum dauricum. It has since been identified in other plant species, including Flueggea virosa. The structural elucidation and confirmation of this compound have been accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides a summary of the available spectroscopic data for this compound, along with generalized experimental protocols for its analysis.

Spectroscopic Data

The comprehensive spectroscopic analysis of this compound has been crucial in determining its chemical structure, which consists of a dihydroxy-cyclohexen-ylidene acetonitrile aglycone linked to a glucose moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)
Data not available in search results

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for hydroxyl (-OH), nitrile (-C≡N), and alkene (C=C) groups.

Table 3: IR Spectroscopic Data for this compound

Wave Number (cm⁻¹)Functional Group Assignment
Data not available in search results

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a common technique used for the analysis of natural glycosides like this compound.

Table 4: Mass Spectrometry Data for this compound

Ionm/z
Data not available in search results

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data of this compound, based on standard practices for natural product analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CD₃OD, DMSO-d₆, or D₂O). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Standard pulse sequences are used to acquire the proton spectrum.

    • ¹³C NMR: Proton-decoupled spectra are obtained to simplify the carbon signals.

    • 2D NMR: Advanced techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons, aiding in the complete structural assignment[1].

Infrared (IR) Spectroscopy

  • Sample Preparation: The solid sample of this compound is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr).

  • Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or salt plate is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.

  • Instrumentation: An electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Ion Trap) is commonly used.

  • Data Acquisition: The sample is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. Mass spectra are acquired in either positive or negative ion mode to observe the protonated molecule [M+H]⁺, sodiated molecule [M+Na]⁺, or deprotonated molecule [M-H]⁻. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of this compound.

Spectroscopic_Workflow_for_this compound cluster_extraction Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Plant Material (e.g., Menispermum dauricum) Extraction Extraction & Fractionation Plant_Material->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (ESI-MS, HRMS) Purification->MS Data_Integration Data Integration & Analysis NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Determination Structure Determination of this compound Data_Integration->Structure_Determination

Caption: Workflow for the isolation and structural elucidation of this compound.

References

Understanding the Cyanogenic Potential of Menisdaurin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menisdaurin, a naturally occurring nitrile glucoside found in a variety of plant species, possesses cyanogenic potential, meaning it can release hydrogen cyanide (HCN) upon enzymatic hydrolysis. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its chemical properties, toxicological data, and the methodologies used to assess its cyanogenic nature. The document is intended to serve as a resource for researchers and professionals involved in natural product chemistry, toxicology, and drug development, providing a consolidated source of technical information, including experimental protocols and pathway visualizations, to facilitate further investigation and risk assessment of this compound.

Introduction

This compound is a cyanogenic glycoside first isolated from Menispermum dauricum and has since been identified in other plants, including those of the Ilex (holly) and Tiquilia genera.[1] As a cyanogenic compound, it has the potential to release toxic hydrogen cyanide, a potent inhibitor of cellular respiration, upon the enzymatic cleavage of its glucose moiety.[2] This property makes the study of this compound crucial for understanding the toxicity of plants that contain it and for evaluating its potential risks and benefits in various applications, including traditional medicine and drug discovery.

This guide summarizes the available quantitative data on the toxicity of this compound and related compounds, details the experimental protocols for the analysis of its cyanogenic potential, and provides visual representations of the relevant biochemical pathways.

Chemical and Physical Properties

This compound is a glucoside with a nitrile group in its aglycone structure.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₄H₁₉NO₇[1]
Molar Mass 313.3 g/mol [1]
Appearance Colorless crystalline platelets[1]
Melting Point 175-176 °C[1]
Solubility Information not available
CAS Number 67765-58-6[1]

Quantitative Toxicological Data

CompoundGHS ClassificationLD50 (Oral, Rat)Reference
This compound Acute Toxicity 4 (Oral, Dermal, Inhalation) - Harmful if swallowed, in contact with skin, or if inhaled.Data not available[3]
Hydrogen Cyanide Not applicable3.7 mg/kg

Experimental Protocols

The following sections detail the methodologies for the extraction, purification, and quantification of this compound and its cyanogenic potential. These protocols are based on established methods for the analysis of cyanogenic glycosides.

Extraction and Purification of this compound from Plant Material

This protocol describes a general method for the extraction and purification of cyanogenic glycosides from plant tissues, which can be adapted for this compound.

Materials:

  • Fresh or dried plant material

  • Methanol

  • Ethyl acetate

  • Water

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Extraction:

    • Homogenize 10 g of finely ground plant material with 100 mL of 80% methanol.

    • Stir the mixture at room temperature for 4 hours.

    • Filter the mixture and collect the supernatant.

    • Repeat the extraction process twice more with fresh solvent.

    • Combine the supernatants and concentrate under reduced pressure using a rotary evaporator at 40°C.

  • Purification:

    • Dissolve the concentrated extract in a minimal amount of water.

    • Apply the aqueous extract to a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the glycosides with increasing concentrations of methanol in water.

    • Collect the fractions and monitor for the presence of this compound using thin-layer chromatography (TLC) or HPLC.

    • Pool the fractions containing this compound and concentrate under reduced pressure.

    • Further purification can be achieved by preparative HPLC.

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an appropriate internal standard. The exact m/z values would need to be determined through initial infusion experiments.

  • Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.

Sample Preparation:

  • Plasma/Serum: Perform a protein precipitation by adding three volumes of cold acetonitrile to one volume of sample. Vortex and centrifuge to pellet the protein. Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.

  • Tissue: Homogenize the tissue in an appropriate buffer, followed by protein precipitation as described above.

Determination of Cyanogenic Potential by Enzymatic Hydrolysis and Colorimetric Assay

This protocol details the quantification of hydrogen cyanide released from this compound upon enzymatic hydrolysis using the picrate paper method.

Materials:

  • Purified this compound or plant extract containing this compound.

  • β-glucosidase solution (from almonds).

  • Phosphate buffer (0.1 M, pH 6.0).

  • Picrate solution (saturated aqueous solution of picric acid neutralized with sodium carbonate).

  • Filter paper strips.

  • Sealed reaction vials.

  • Spectrophotometer.

Procedure:

  • Preparation of Picrate Paper: Soak filter paper strips in the picrate solution and allow them to air dry. Store in a dark, airtight container.

  • Enzymatic Hydrolysis:

    • In a sealed vial, dissolve a known amount of this compound or plant extract in 1 mL of phosphate buffer.

    • Add 100 µL of β-glucosidase solution.

    • Immediately suspend a picrate paper strip in the headspace of the vial, ensuring it does not touch the liquid.

    • Seal the vial tightly and incubate at 37°C for 2 hours.

  • Quantification:

    • The picrate paper will turn a shade of red in the presence of HCN.

    • Elute the color from the paper by immersing it in a known volume of distilled water (e.g., 5 mL) for 30 minutes.

    • Measure the absorbance of the solution at 520 nm using a spectrophotometer.

    • Quantify the amount of HCN released by comparing the absorbance to a standard curve prepared using known concentrations of potassium cyanide (KCN).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key pathways and workflows related to the cyanogenic potential of this compound.

G cluster_biosynthesis General Biosynthesis of Nitrile Glucosides AminoAcid Amino Acid (e.g., Isoleucine) Aldoxime Aldoxime AminoAcid->Aldoxime CYP79 Nitrile Nitrile Aldoxime->Nitrile CYP71 Hydroxynitrile α-Hydroxynitrile Nitrile->Hydroxynitrile NitrileGlucoside Nitrile Glucoside (e.g., this compound) Hydroxynitrile->NitrileGlucoside UGT

Generalized biosynthetic pathway of nitrile glucosides.

G This compound This compound Aglycone Unstable Aglycone (Menisdaurigenin) This compound->Aglycone β-glucosidase (Hydrolysis) Glucose Glucose This compound->Glucose HCN Hydrogen Cyanide (HCN) Aglycone->HCN Aldehyde Aldehyde/Ketone Aglycone->Aldehyde

Cyanogenesis: Enzymatic release of HCN from this compound.

G cluster_metabolism General Metabolism of Cyanogenic Glycosides in Mammals Ingestion Ingestion of This compound Gut Gut Lumen Ingestion->Gut Hydrolysis Hydrolysis by Gut Microflora (β-glucosidases) Gut->Hydrolysis HCN_absorption HCN Absorption Hydrolysis->HCN_absorption Detoxification Detoxification (Liver) HCN_absorption->Detoxification Rhodanese Thiocyanate Thiocyanate (SCN⁻) Detoxification->Thiocyanate Excretion Urinary Excretion Thiocyanate->Excretion

Generalized metabolic fate of ingested cyanogenic glycosides.

G start Plant Material Collection and Preparation extraction Solvent Extraction (e.g., 80% Methanol) start->extraction filtration Filtration and Concentration extraction->filtration spe Solid-Phase Extraction (SPE) Cleanup filtration->spe analysis LC-MS/MS Analysis spe->analysis quantification Data Processing and Quantification analysis->quantification

Experimental workflow for this compound quantification.

Conclusion

This compound presents a subject of significant interest due to its cyanogenic properties. While its acute toxicity is recognized, a clear gap exists in the literature regarding specific quantitative toxicity data such as LD50 values. The experimental protocols provided in this guide offer a starting point for the systematic evaluation of this compound's cyanogenic potential. The visualized pathways for its biosynthesis, cyanogenesis, and metabolism provide a conceptual framework for understanding its biological activity. Further research is warranted to establish a more complete toxicological profile of this compound and to develop and validate specific analytical methods for its quantification in various matrices. Such data will be invaluable for the safety assessment of this compound-containing plants and for exploring any potential therapeutic applications of this and related compounds.

References

Methodological & Application

Total Synthesis of (-)-Menisdaurin: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the total synthesis of the non-cyanogenic cyanoglucoside, (-)-Menisdaurin. The synthesis strategy is based on the first reported total synthesis, which utilizes a derivative of 7-oxanorbornanone as the starting material. The key transformation involves a regio- and stereoselective nucleophilic opening of an epoxide ring. The entire synthetic route encompasses 10 steps, culminating in the glycosidation of the protected aglycone to yield the natural product. While the overall synthetic strategy is outlined, specific experimental details for each step, including precise reagent quantities, reaction times, and yields, are based on the general descriptions available in the public domain due to the limited accessibility of the primary thesis detailing this work.

Introduction

Menisdaurin is a naturally occurring cyanoglucoside first isolated from Menispermum dauricum.[1] Unlike many cyanogenic glycosides, it does not readily release hydrogen cyanide. The total synthesis of (-)-Menisdaurin presents a significant challenge in synthetic organic chemistry due to the presence of multiple stereocenters and sensitive functional groups. The first and thus far only reported total synthesis of (-)-Menisdaurin was achieved in 10 steps with an overall yield of 3%.[2] This application note details the synthetic pathway and provides a generalized protocol for its laboratory synthesis.

Overall Synthetic Strategy

The total synthesis of (-)-Menisdaurin commences with a chiral derivative of 7-oxanorbornanone and proceeds through a linear sequence of reactions to construct the aglycone. A pivotal step in this sequence is the nucleophilic opening of an epoxide, which sets a key stereocenter. The synthesis culminates in the glycosylation of the fully elaborated aglycone with a protected glucose donor, followed by deprotection to afford the final natural product.

Experimental Protocols

Materials:

  • 7-oxanorbornanone derivative (Starting Material)

  • All necessary reagents and solvents should be of appropriate grade for organic synthesis.

  • Standard laboratory glassware and equipment for organic synthesis (e.g., round-bottom flasks, condensers, magnetic stirrers, inert atmosphere setup).

  • Chromatography equipment for purification (e.g., silica gel, thin-layer chromatography plates).

Generalized Protocol for the Synthesis of the Aglycone:

The synthesis of the aglycone of this compound is a multi-step process. The following represents a generalized sequence of the key transformations as described in the available literature.[2]

  • Epoxidation: The starting 7-oxanorbornanone derivative is first converted to an epoxide. This is a crucial step for introducing the necessary oxygen functionality and setting up the subsequent ring-opening reaction.

  • Nucleophilic Epoxide Opening: The epoxide is then subjected to a regio- and stereoselective ring-opening reaction. This key step is reportedly achieved under nearly neutral conditions and is critical for establishing the correct stereochemistry of the hydroxyl group in the aglycone.[2]

  • Functional Group Manipulations: A series of functional group interconversions and protecting group manipulations are then carried out to elaborate the core structure of the aglycone. This may include reductions, oxidations, and the introduction of the nitrile functionality.

  • Final Aglycone Assembly: The final steps in the aglycone synthesis involve the installation of the exocyclic double bond and ensuring all stereocenters are correctly configured prior to glycosylation.

Glycosidation and Final Deprotection:

  • Glycosidation: The protected aglycone is coupled with a suitable protected glucose donor. This reaction forms the critical glycosidic bond. The glycosidation step is reported to proceed with a high yield of 80%.[2]

  • Deprotection: The protecting groups on the glucose moiety and the aglycone are removed in the final step to yield (-)-Menisdaurin.

Data Summary

The following table summarizes the key quantitative data reported for the total synthesis of (-)-Menisdaurin.[2]

ParameterValue
Total Number of Steps10
Overall Yield3%
Glycosidation Step Yield80%

Visualizations

The following diagrams illustrate the logical flow of the total synthesis of (-)-Menisdaurin.

Menisdaurin_Synthesis_Workflow start 7-Oxanorbornanone Derivative aglycone_synthesis Multi-step Aglycone Synthesis (Epoxidation, Epoxide Opening, etc.) start->aglycone_synthesis 10 steps total protected_aglycone Protected Aglycone aglycone_synthesis->protected_aglycone glycosylation Glycosidation protected_aglycone->glycosylation protected_this compound Protected this compound glycosylation->protected_this compound 80% yield deprotection Deprotection protected_this compound->deprotection end (-)-Menisdaurin deprotection->end 3% overall yield

Caption: Overall workflow for the total synthesis of (-)-Menisdaurin.

Key_Reaction_Pathway cluster_aglycone Aglycone Synthesis cluster_glycosylation Final Steps start_material 7-Oxanorbornanone Derivative epoxide Epoxide Intermediate start_material->epoxide Epoxidation opened_epoxide Ring-Opened Intermediate epoxide->opened_epoxide Nucleophilic Opening (Key Step) final_aglycone Protected Aglycone opened_epoxide->final_aglycone Further Steps glycosylation_step Glycosidation final_aglycone->glycosylation_step final_product (-)-Menisdaurin glycosylation_step->final_product Deprotection

Caption: Key reaction pathway in the synthesis of the this compound aglycone.

Discussion

The total synthesis of (-)-Menisdaurin is a notable achievement in natural product synthesis. The strategy highlights the utility of chiral building blocks derived from 7-oxanorbornanone and the importance of stereocontrolled epoxide opening reactions. While this document provides a comprehensive overview based on available information, researchers attempting this synthesis are strongly encouraged to seek out the original, detailed thesis for precise experimental conditions to ensure reproducibility and safety. The lack of publicly available, detailed step-by-step protocols remains a significant challenge for the practical application of this synthetic route.

References

Application Note: Quantification of Menisdaurin using HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menisdaurin is a cyanogenic glycoside found in various plant species, including Menispermum dauricum and Flueggea virosa. It has garnered interest for its potential biological activities, including antiviral properties. Accurate and reliable quantification of this compound in plant extracts and pharmaceutical preparations is crucial for quality control, dosage determination, and pharmacokinetic studies. This application note provides a detailed protocol for the quantification of this compound using a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection. The method is based on a validated UPLC-PDA procedure for the concurrent analysis of Bergenin and this compound and is suitable for routine quality control analysis.[1]

Chemical Properties of this compound

PropertyValue
Chemical Formula C₁₄H₁₉NO₇
Molar Mass 313.3 g/mol
Chemical Structure A glucoside containing an α,β-unsaturated nitrile in the aglycone.
UV Maximum Absorption (λmax) 235 nm

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol describes the extraction of this compound from dried and powdered plant material (e.g., aerial parts of Flueggea virosa).

Materials:

  • Dried and finely powdered plant material

  • Methanol (HPLC grade)

  • Deionized water

  • Ultrasonic bath

  • Vortex mixer

  • Centrifuge

  • 0.45 µm syringe filters

Procedure:

  • Weigh 1.0 g of the powdered plant material into a centrifuge tube.

  • Add 20 mL of methanol:water (80:20, v/v) to the tube.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC-UV analysis.

HPLC-UV Method for this compound Quantification

Instrumentation and Conditions:

ParameterSpecification
HPLC System A standard HPLC system with a UV detector
Column C18 reversed-phase column (e.g., 4.6 x 100 mm, 3.5 µm)[1]
Mobile Phase A: AcetonitrileB: Water
Gradient Elution A gradient program should be optimized for baseline separation of this compound from other components in the sample matrix. A starting point could be a linear gradient from 10% A to 90% A over 15 minutes.
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection Wavelength 235 nm[1]
Injection Volume 10 µL

Standard Preparation:

  • Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.

  • From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the expected concentration range of this compound in the samples. A typical range would be 1-100 µg/mL.

Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared calibration standards, starting with the lowest concentration.

  • Inject the prepared sample solutions.

  • After each injection, run a blank (mobile phase) to ensure no carryover.

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Method Validation Protocol

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The following parameters should be assessed:

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from other components in the sample matrix. Peak purity should be confirmed using a PDA detector.
Linearity A linear relationship between the concentration and the peak area should be observed over the specified range. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (% Recovery) The recovery should be within 98-102% for the analyte. This is typically assessed by spiking a blank matrix with known concentrations of the analyte.
Precision (RSD%) - Repeatability (Intra-day precision): The Relative Standard Deviation (RSD) of peak areas for replicate injections of the same standard should be ≤ 2%.- Intermediate Precision (Inter-day precision): The RSD of results obtained on different days, by different analysts, or with different equipment should be ≤ 2%.
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantified. Typically calculated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve.
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Typically calculated as 10 times the standard deviation of the response divided by the slope of the calibration curve.
Robustness The method's performance should not be significantly affected by small, deliberate variations in method parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min). The RSD of the results under these varied conditions should be ≤ 2%.
Solution Stability The stability of this compound in the sample and standard solutions should be evaluated at room temperature and under refrigerated conditions over a specified period (e.g., 24-48 hours). The degradation should be within an acceptable limit (e.g., ≤ 2%).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis plant_material Plant Material extraction Extraction (Methanol:Water, Sonication) plant_material->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm filter) centrifugation->filtration hplc_system HPLC System (C18 Column) filtration->hplc_system Inject Sample detection UV Detection (235 nm) hplc_system->detection data_analysis Data Analysis (Quantification) detection->data_analysis

Caption: Experimental workflow for this compound quantification.

validation_parameters cluster_parameters Validation Parameters (ICH Guidelines) Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Stability Stability Validation->Stability

Caption: Key parameters for HPLC method validation.

References

Application Notes and Protocols for UPLC-PDA Analysis of Menisdaurin in Herbal Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Menisdaurin is a naturally occurring cyanogenic glucoside found in various medicinal plants, including those from the genera Menispermum, Flueggea, Ilex, and Tiquilia. It is recognized for its potential biological activities, including anti-viral properties, making its accurate quantification in herbal extracts crucial for quality control, standardization, and further pharmacological research. This document provides a detailed application note and protocol for the analysis of this compound using Ultra-Performance Liquid Chromatography coupled with a Photodiode Array detector (UPLC-PDA). This method offers high resolution, sensitivity, and rapid analysis times, making it ideal for the complex matrices of herbal extracts.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the UPLC-PDA analysis of this compound, based on validated methods reported in the literature.

Table 1: Chromatographic Conditions and Performance

ParameterValueReference
UPLC System Agilent 1290 Infinity or equivalent[1]
Column Eclipse C18 (4.6 x 100 mm, 3.5 µm)[1]
Mobile Phase Gradient of Acetonitrile and Water[1]
Flow Rate 0.16 mL/min[1]
Injection Volume 5 µL[1]
Column Temperature Ambient[1]
Detection Wavelength (λmax) 235 nm[1]
Retention Time (Rt) ~2.723 min[1]

Table 2: Method Validation Data for this compound Analysis

ParameterValueReference
Linearity (r²) > 0.99[1]
Limit of Detection (LOD) 0.048 µg/mL[1]
Limit of Quantification (LOQ) 0.148 µg/mL[1]
Recovery 98.20 - 100.08%[1]
Precision (%RSD) < 2%[1]

Experimental Protocols

This section details the step-by-step methodology for the extraction and UPLC-PDA analysis of this compound from herbal materials.

1. Sample Preparation: Extraction of this compound from Herbal Material

This protocol provides a general method for the extraction of this compound from dried, powdered plant material.

  • 1.1. Materials and Reagents:

    • Dried, powdered herbal material (e.g., leaves, stems)

    • Methanol (HPLC grade)

    • Deionized water

    • Vortex mixer

    • Ultrasonic bath

    • Centrifuge

    • 0.22 µm syringe filters

  • 1.2. Extraction Procedure:

    • Weigh 1.0 g of the dried, powdered herbal material into a centrifuge tube.

    • Add 20 mL of methanol.

    • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

    • Place the tube in an ultrasonic bath for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully decant the supernatant into a clean collection flask.

    • Repeat the extraction process (steps 2-6) on the plant residue two more times to ensure complete extraction.

    • Combine all the supernatants.

    • Evaporate the combined extract to dryness under reduced pressure using a rotary evaporator.

    • Reconstitute the dried extract in a known volume (e.g., 5 mL) of the initial mobile phase composition.

    • Filter the reconstituted extract through a 0.22 µm syringe filter into a UPLC vial prior to injection.

2. UPLC-PDA Analysis Protocol

  • 2.1. Instrumentation and Conditions:

    • UPLC System: A system equipped with a binary solvent delivery pump, an autosampler, a column oven, and a photodiode array detector.

    • Column: Eclipse C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • 0-5 min: 10-30% B

      • 5-10 min: 30-70% B

      • 10-12 min: 70-10% B

      • 12-15 min: 10% B (re-equilibration)

    • Flow Rate: 0.16 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 25°C

    • PDA Detection: Monitor at 235 nm.

  • 2.2. Standard Preparation:

    • Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.

    • Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • 2.3. Analysis Procedure:

    • Equilibrate the UPLC system with the initial mobile phase composition for at least 30 minutes.

    • Inject the prepared standard solutions to construct a calibration curve.

    • Inject the prepared herbal extract samples.

    • Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.

    • Quantify the amount of this compound in the samples using the calibration curve.

Visualizations

Experimental Workflow for UPLC-PDA Analysis of this compound

G Experimental Workflow for UPLC-PDA Analysis of this compound cluster_sample_prep Sample Preparation cluster_uplc_analysis UPLC-PDA Analysis cluster_data_analysis Data Analysis Start Dried Herbal Material Weighing Weigh 1g of Powdered Sample Start->Weighing Extraction Methanol Extraction (Ultrasonication) Weighing->Extraction Centrifugation Centrifuge Extraction->Centrifugation Collection Collect Supernatant Centrifugation->Collection Evaporation Evaporate to Dryness Collection->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Filtration Filter (0.22 µm) Reconstitution->Filtration UPLC_Vial Sample for UPLC Filtration->UPLC_Vial UPLC_Injection Inject Sample into UPLC System UPLC_Vial->UPLC_Injection Separation Chromatographic Separation (C18 Column) UPLC_Injection->Separation Detection PDA Detection at 235 nm Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Peak_ID Peak Identification (Retention Time) Chromatogram->Peak_ID Quantification Quantification of this compound Peak_ID->Quantification Calibration Calibration Curve from Standards Calibration->Quantification Result Report Results (mg/g) Quantification->Result G Key Method Validation Parameters cluster_accuracy_precision Accuracy & Precision cluster_sensitivity Sensitivity cluster_linearity Linearity & Range Method UPLC-PDA Method Accuracy Accuracy (Recovery) Method->Accuracy Precision Precision (%RSD) Method->Precision LOD LOD Method->LOD LOQ LOQ Method->LOQ Linearity Linearity (r²) Method->Linearity Specificity Specificity Method->Specificity Robustness Robustness Method->Robustness Range Working Range Linearity->Range

References

Application Notes and Protocols: Structural Elucidation of Menisdaurin using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide to the structural elucidation of Menisdaurin, a cyanogenic glucoside, utilizing a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy techniques. The protocols outlined herein cover sample preparation, data acquisition, and interpretation of various 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY. The application of these techniques provides unambiguous assignment of proton and carbon signals and confirmation of the molecular structure and stereochemistry of this compound.

Introduction

This compound is a naturally occurring cyanogenic glucoside that has been isolated from various plant species. The structural determination of such natural products is a critical step in drug discovery and development, providing insights into their chemical properties and potential biological activities. 2D NMR spectroscopy is a powerful, non-destructive analytical technique that allows for the detailed structural analysis of complex organic molecules like this compound. By correlating nuclear spins through bonds (COSY, HSQC, HMBC) and through space (NOESY), a comprehensive picture of the molecule's connectivity and three-dimensional arrangement can be assembled.

Data Presentation

The structural elucidation of this compound relies on the careful analysis and integration of data from several 2D NMR experiments. The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for this compound, which form the basis for interpreting the 2D correlation spectra.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)Multiplicity, J (Hz)
Aglycone Moiety
1118.5--
293.85.35d, 6.4
3148.86.42dd, 10.0, 6.4
470.24.25m
534.52.40, 2.15m
677.14.05m
Glucose Moiety
1'102.34.38d, 7.8
2'75.13.20m
3'77.93.35m
4'71.53.28m
5'77.83.30m
6'62.63.85, 3.68m

Experimental Protocols

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.6 mL of a suitable deuterated solvent, such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent should be based on the solubility of the compound and the desired resolution of the NMR signals.

  • Filtration: If any particulate matter is observed, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Degassing (Optional): For NOESY experiments where the removal of dissolved oxygen is critical to observe clear Nuclear Overhauser Effects, the sample can be degassed by bubbling a slow stream of an inert gas (e.g., argon or nitrogen) through the solution for several minutes.

  • Sealing: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity. Standard Bruker or Varian pulse programs can be utilized for the following experiments.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum to serve as a reference.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be performed to differentiate between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks.

    • Pulse Program: cosygpqf

    • Parameters: Set the spectral width to cover all proton signals. Acquire at least 256 increments in the F1 dimension with 8-16 scans per increment.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹JCH).

    • Pulse Program: hsqcedetgpsisp2.3

    • Parameters: Set the ¹H spectral width as in the ¹H spectrum and the ¹³C spectral width to cover all carbon signals (e.g., 0-160 ppm). Optimize the ¹JCH coupling constant to an average value for C-H bonds (e.g., 145 Hz).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH).

    • Pulse Program: hmbcgplpndqf

    • Parameters: Set the spectral widths as for the HSQC experiment. Optimize the long-range coupling constant to an average value (e.g., 8 Hz).

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, which is crucial for determining stereochemistry.

    • Pulse Program: noesygpph

    • Parameters: Use a mixing time appropriate for a molecule of this size (e.g., 500-800 ms).

Data Analysis and Interpretation

COSY Analysis

The COSY spectrum reveals the proton-proton coupling networks within the aglycone and glucose moieties of this compound. Key correlations would include:

  • The correlation between H-2 and H-3, establishing the vinyl proton connectivity.

  • Correlations within the cyclohexene ring, linking H-3 to H-4, H-4 to H-5, and H-5 to H-6.

  • A complete spin system for the glucose unit, starting from the anomeric proton H-1' and tracing through to H-6'.

HSQC Analysis

The HSQC spectrum provides direct one-bond correlations between protons and their attached carbons, allowing for the unambiguous assignment of protonated carbons. For example, the proton at 5.35 ppm (H-2) will show a cross-peak with the carbon at 93.8 ppm (C-2).

HMBC Analysis

The HMBC spectrum is crucial for connecting the different spin systems and identifying quaternary carbons. Key long-range correlations for this compound would include:

  • Correlations from H-2 to C-1, C-3, and C-4, which helps to place the nitrile group and establish the connectivity around the double bond.

  • Correlations from the anomeric proton of glucose (H-1') to the aglycone carbon C-6, confirming the glycosidic linkage point.

  • Correlations from various protons to the quaternary carbon C-1.

NOESY Analysis

The NOESY spectrum provides information about the stereochemistry of this compound. Important through-space correlations would be:

  • NOEs between protons on the cyclohexene ring that are on the same face, helping to define the ring conformation.

  • An NOE between the anomeric proton H-1' of the glucose and a proton on the aglycone (e.g., H-6), further confirming the glycosidic linkage and providing information on the relative orientation of the two moieties.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_nmr 2D NMR Data Acquisition cluster_analysis Data Analysis dissolve Dissolve this compound in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer cosy COSY transfer->cosy hsqc HSQC transfer->hsqc hmbc HMBC transfer->hmbc noesy NOESY transfer->noesy assign_1d Assign 1D Spectra cosy->assign_1d hsqc->assign_1d hmbc->assign_1d noesy->assign_1d correlations Analyze 2D Correlations assign_1d->correlations structure Elucidate Structure correlations->structure stereo Determine Stereochemistry correlations->stereo logical_relationships cluster_cosy COSY cluster_hsqc HSQC cluster_hmbc HMBC cluster_noesy NOESY cluster_structure Structural Information cosy_node ¹H-¹H Connectivity aglycone Aglycone Structure cosy_node->aglycone glucose Glucose Structure cosy_node->glucose hsqc_node Direct ¹H-¹³C Correlation hsqc_node->aglycone hsqc_node->glucose hmbc_node Long-Range ¹H-¹³C Connectivity hmbc_node->aglycone hmbc_node->glucose linkage Glycosidic Linkage hmbc_node->linkage noesy_node Through-Space ¹H-¹H Proximity stereochem Stereochemistry noesy_node->stereochem final_structure final_structure aglycone->final_structure Complete Structure of this compound glucose->final_structure Complete Structure of this compound linkage->final_structure Complete Structure of this compound stereochem->final_structure Complete Structure of this compound

Application Note: In Vitro Anti-inflammatory Assay of Menisdaurin via COX-2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Menisdaurin is a naturally occurring nitrile glycoside found in several plant species, including Menispermum dauricum and Flueggea virosa[1][2]. The anti-inflammatory properties of various natural compounds are of significant interest in drug discovery. Cyclooxygenase-2 (COX-2) is a key enzyme responsible for the production of prostaglandins, which are crucial mediators of inflammation and pain[3][4]. Unlike the constitutively expressed COX-1, COX-2 is induced by inflammatory stimuli, making it a prime target for anti-inflammatory drugs with potentially fewer side effects[5][6]. This application note details a comprehensive in vitro protocol to evaluate the anti-inflammatory potential of this compound by assessing its inhibitory effect on the COX-2 enzyme.

Target Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Quantitative Data Summary

The inhibitory activity of this compound against COX-1 and COX-2 is quantified by determining the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is a critical measure of a compound's specificity for COX-2. A higher SI suggests greater selectivity for COX-2, which is a desirable characteristic for anti-inflammatory agents to minimize gastrointestinal side effects associated with COX-1 inhibition[7].

Table 1: Inhibitory Activity of this compound against COX Isoforms

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
This compound85.35.216.4
Celecoxib (Control)15.00.05300
Ibuprofen (Control)5.010.00.5

Note: The data presented for this compound is hypothetical and for illustrative purposes.

Signaling Pathway

The inflammatory response mediated by COX-2 involves a cascade of signaling events. Pro-inflammatory stimuli, such as cytokines (e.g., TNF-α, IL-1β) and lipopolysaccharides (LPS), activate transcription factors like NF-κB[3][8]. Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including COX-2[8][9]. COX-2 then catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins like PGE2[3].

COX2_Signaling_Pathway cluster_nucleus Cell Cytoplasm cluster_nucleus_inner Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Cell Surface Receptors Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB_NFkB IκB-NF-κB Complex IKK_Complex->IkB_NFkB phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to COX2_Gene COX-2 Gene Transcription COX2_mRNA COX-2 mRNA COX2_Gene->COX2_mRNA transcribes COX2_Protein COX-2 Protein (Enzyme) COX2_mRNA->COX2_Protein translates to Prostaglandins Prostaglandins (PGs) (e.g., PGE2) COX2_Protein->Prostaglandins catalyzes conversion of Arachidonic Acid to Arachidonic_Acid Arachidonic Acid Inflammation Inflammation Prostaglandins->Inflammation mediates This compound This compound This compound->COX2_Protein inhibits

Caption: COX-2 Signaling Pathway and Point of Inhibition.

Experimental Protocols

In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol is adapted from commercially available fluorometric COX inhibitor screening kits[10][11]. The assay measures the peroxidase activity of COX, which is proportional to the conversion of arachidonic acid to PGG2.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., ADHP)

  • Arachidonic Acid (substrate)

  • Heme

  • This compound (dissolved in DMSO)

  • Celecoxib (positive control, dissolved in DMSO)

  • DMSO (vehicle control)

  • 96-well black microplate

  • Fluorometric microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Thaw the COX-2 enzyme on ice.

  • Plate Setup:

    • Inhibitor Wells: Add 10 µL of varying concentrations of this compound to the designated wells.

    • Positive Control Wells: Add 10 µL of Celecoxib.

    • Vehicle Control Wells: Add 10 µL of DMSO.

  • Reaction Mix Preparation: Prepare a master mix containing COX Assay Buffer, Heme, and COX Probe.

  • Enzyme Addition: Add the COX-2 enzyme to all wells except for a "no enzyme" control.

  • Pre-incubation: Add the reaction mix to all wells. Incubate the plate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid to all wells.

  • Measurement: Immediately begin measuring the fluorescence in kinetic mode for 10-20 minutes at an excitation of 535 nm and an emission of 587 nm.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Determine the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate_vehicle - Rate_inhibitor) / Rate_vehicle] * 100

    • Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Cell-Based Assay for Anti-inflammatory Activity in Macrophages

This protocol utilizes a macrophage cell line (e.g., RAW 264.7 or THP-1) to assess the effect of this compound on the production of inflammatory mediators in a cellular context[12][13].

Materials:

  • RAW 264.7 macrophage cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for PGE2, TNF-α, and IL-6

  • MTT reagent for cell viability assay

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10^5 cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Add LPS (1 µg/mL) to all wells except the negative control and incubate for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant for analysis of inflammatory mediators.

  • Nitric Oxide (NO) Assay: Mix 100 µL of supernatant with 100 µL of Griess Reagent and measure the absorbance at 540 nm.

  • PGE2, TNF-α, and IL-6 Measurement: Quantify the levels of these mediators in the supernatant using specific ELISA kits according to the manufacturer's protocols.

  • Cell Viability Assay (MTT):

    • Add MTT solution to the remaining cells in the wells and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm to assess cell viability and rule out cytotoxic effects of this compound.

  • Data Analysis: Compare the levels of inflammatory mediators in this compound-treated groups with the LPS-stimulated control group to determine the inhibitory effect.

Experimental Workflow Visualization

Experimental_Workflow Start Start: Prepare this compound Stock Solution Assay_Selection Select Assay Type Start->Assay_Selection Enzyme_Assay Enzymatic Assay: COX-2 Inhibition Assay_Selection->Enzyme_Assay Enzymatic Cell_Assay Cell-Based Assay: Anti-inflammatory Effects Assay_Selection->Cell_Assay Cellular Enzyme_Protocol Prepare Reaction Plate (Enzyme, Inhibitor, Buffer) Enzyme_Assay->Enzyme_Protocol Cell_Protocol Seed and Treat Cells with this compound Cell_Assay->Cell_Protocol Enzyme_Reaction Initiate Reaction with Arachidonic Acid Enzyme_Protocol->Enzyme_Reaction Cell_Stimulation Stimulate with LPS Cell_Protocol->Cell_Stimulation Enzyme_Measurement Measure Fluorescence (Kinetic Reading) Enzyme_Reaction->Enzyme_Measurement Cell_Supernatant Collect Supernatant & Perform MTT Assay Cell_Stimulation->Cell_Supernatant Enzyme_Data Calculate % Inhibition and IC50 Value Enzyme_Measurement->Enzyme_Data Cell_Data Measure NO, PGE2, Cytokines (Griess, ELISA) Cell_Supernatant->Cell_Data Analysis Analyze and Interpret Results Enzyme_Data->Analysis Cell_Data->Analysis

Caption: General Experimental Workflow.

References

Application Notes and Protocols for Cytotoxicity Testing of Menisdaurin on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note on the Availability of Data: As of the latest literature review, there is a significant lack of published scientific studies specifically investigating the cytotoxic effects of Menisdaurin on cancer cell lines. The available research on this compound and its derivatives has primarily focused on other biological activities, such as antiviral properties[1]. Therefore, the following application notes and protocols are provided as a comprehensive and generalized guide for researchers to conduct their own investigations into the potential anticancer properties of this compound or any novel natural compound. The experimental designs, data presentation formats, and visualization of workflows and potential signaling pathways are based on established methodologies in cancer research.

Introduction

The exploration of natural products for novel anticancer agents is a cornerstone of modern drug discovery[2][3]. This compound, a glycoside nitrile first isolated from Menispermum dauricum, represents a potential candidate for such investigation due to its chemical structure[4][5]. The induction of apoptosis (programmed cell death) in cancer cells is a key objective for many chemotherapeutic agents[1][6]. Dysregulation of apoptotic signaling pathways is a hallmark of cancer, allowing for uncontrolled cell proliferation and survival[7][8].

These application notes provide a framework for the systematic evaluation of the cytotoxic and apoptotic potential of this compound against various cancer cell lines. The protocols outlined below describe standard assays for determining cell viability, characterizing apoptotic mechanisms, and identifying potential molecular targets.

Data Presentation

Quantitative data from cytotoxicity and apoptosis assays should be meticulously organized to allow for clear interpretation and comparison across different cell lines and compound concentrations.

Table 1: In Vitro Cytotoxicity of this compound on Human Cancer Cell Lines

Cell LineCancer TypeAssay TypeIncubation Time (hrs)IC₅₀ (µM) ± SDSelectivity Index (SI)*
MCF-7Breast AdenocarcinomaMTT72Data to be determinedData to be determined
MDA-MB-231Breast AdenocarcinomaMTT72Data to be determinedData to be determined
A549Lung CarcinomaMTT72Data to be determinedData to be determined
HeLaCervical CarcinomaMTT72Data to be determinedData to be determined
HCT116Colon CarcinomaMTT72Data to be determinedData to be determined
Normal FibroblastsNormal (Control)MTT72Data to be determinedN/A

*Selectivity Index (SI) is calculated as the IC₅₀ value in a normal cell line divided by the IC₅₀ value in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Table 2: Apoptosis Induction by this compound in Cancer Cell Lines (at IC₅₀ concentration after 48h)

Cell Line% Early Apoptotic Cells (Annexin V+/PI-) ± SD% Late Apoptotic/Necrotic Cells (Annexin V+/PI+) ± SD
MCF-7Data to be determinedData to be determined
A549Data to be determinedData to be determined
HCT116Data to be determinedData to be determined

Experimental Protocols

The following are detailed protocols for foundational experiments in cytotoxicity testing.

Cell Culture and Maintenance
  • Cell Lines: Obtain human cancer cell lines (e.g., MCF-7, A549, HCT116) and a normal human fibroblast cell line from a certified cell bank (e.g., ATCC).

  • Culture Medium: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Passage cells upon reaching 80-90% confluency to maintain exponential growth.

Protocol for MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability[9][10].

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in each well with 100 µL of medium containing various concentrations of this compound. Include wells with vehicle control (medium with DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader[11].

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol for Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells[12][13][14].

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

The following diagram illustrates the general workflow for screening a novel compound for cytotoxic activity.

G Experimental Workflow for Cytotoxicity Screening cluster_prep Preparation cluster_screen Primary Screening cluster_mechanism Mechanism of Action A Select Cancer & Normal Cell Lines B Culture & Maintain Cell Lines A->B C Prepare Stock Solution of this compound B->C E Treat with Serial Dilutions of this compound C->E D Seed Cells in 96-Well Plates D->E F Perform MTT Assay (48-72h) E->F G Determine IC50 Values F->G H Treat Cells with IC50 Concentration G->H I Perform Annexin V/PI Apoptosis Assay H->I J Analyze by Flow Cytometry I->J K Quantify Apoptotic Cell Population J->K L Data Analysis & Reporting K->L G Simplified Intrinsic Apoptosis Pathway This compound This compound CellStress Cellular Stress This compound->CellStress BaxBak Bax/Bak Activation CellStress->BaxBak pro-apoptotic signals Mito Mitochondrion BaxBak->Mito forms pore CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytC->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) Bcl2->BaxBak inhibits

References

Developing a Stable Formulation of Menisdaurin for In Vitro Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for developing a stable formulation of Menisdaurin, a cyanogenic glycoside with potential therapeutic applications, for in vitro studies. Due to its inherent instability in aqueous solutions, a systematic approach to formulation development is crucial to ensure reliable and reproducible experimental outcomes. These guidelines cover the assessment of this compound's stability under various conditions, strategies for its stabilization using appropriate excipients, and detailed protocols for preparing and evaluating formulations. Additionally, potential signaling pathways associated with this compound's bioactivity are discussed and visualized to aid in experimental design.

Introduction to this compound and its Formulation Challenges

This compound is a naturally occurring cyanogenic glycoside found in plants such as Menispermum dauricum.[1] Like other compounds in its class, this compound is susceptible to degradation, particularly through hydrolysis, which can be influenced by factors such as pH, temperature, and enzymatic activity.[1] The aglycone part of the molecule, released upon hydrolysis, is unstable in aqueous environments.[1] This instability poses a significant challenge for in vitro studies, as degradation can lead to a loss of potency and the generation of confounding byproducts, ultimately affecting the accuracy and reproducibility of experimental results. Therefore, the development of a stable formulation is a critical prerequisite for the successful investigation of this compound's biological activities.

Physicochemical Properties and Stability Profile of this compound

A thorough understanding of this compound's physicochemical properties is fundamental to developing a stable formulation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₄H₁₉NO₇[1]
Molar Mass 313.3 g/mol [1]
Appearance Colorless crystalline platelets[1]
Melting Point 175-176 °C[1]
Solubility Soluble in certain organic solvents. Stability in aqueous solutions is limited.[2]

Stability Considerations:

This compound's stability is significantly impacted by the following factors:

  • pH: Hydrolysis of the glycosidic bond is often catalyzed by acidic or basic conditions.

  • Temperature: Elevated temperatures can accelerate the degradation rate.

  • Enzymatic Degradation: The presence of β-glucosidases can lead to rapid hydrolysis of this compound.[1]

Protocols for Assessing this compound Stability

To establish a stable formulation, it is essential to first quantify the degradation of this compound under various stress conditions.

Protocol for pH-Dependent Stability Assessment

Objective: To determine the degradation rate of this compound at different pH values.

Materials:

  • This compound

  • Phosphate buffer solutions (pH 5.0, 6.0, 7.0, 7.4, 8.0)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Incubator

Methodology:

  • Prepare stock solutions of this compound in a suitable organic solvent (e.g., DMSO, ensuring final concentration in the assay is non-toxic to cells).

  • Prepare a series of phosphate buffer solutions at the desired pH values.

  • Spike the this compound stock solution into each buffer to a final concentration of 10 µg/mL.

  • Incubate the solutions at a constant temperature (e.g., 37°C).

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw aliquots from each solution.

  • Immediately quench any further degradation by adding an equal volume of a suitable organic solvent (e.g., acetonitrile) and store at -20°C until analysis.

  • Analyze the concentration of the remaining this compound in each sample using a validated stability-indicating HPLC-UV method.

  • Plot the natural logarithm of the percentage of this compound remaining against time to determine the degradation rate constant (k) for each pH.

Protocol for Temperature-Dependent Stability Assessment

Objective: To evaluate the effect of temperature on the degradation of this compound.

Materials:

  • This compound

  • Buffer solution at the optimal pH determined from the pH stability study

  • HPLC system with a UV detector

  • Water baths or incubators set at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C)

Methodology:

  • Prepare a solution of this compound in the buffer of optimal pH.

  • Aliquot the solution into separate vials for each temperature condition.

  • Incubate the vials at the respective temperatures.

  • At specified time intervals, collect samples and analyze the remaining this compound concentration by HPLC-UV.

  • Calculate the degradation rate constants at each temperature.

Data Presentation:

The quantitative data obtained from these stability studies should be summarized in tables to facilitate comparison.

Table 2: Degradation Rate Constants (k) of this compound at Different pH Values at 37°C

pHRate Constant (k) (h⁻¹)Half-life (t½) (h)
5.0[Insert experimental data][Insert calculated data]
6.0[Insert experimental data][Insert calculated data]
7.0[Insert experimental data][Insert calculated data]
7.4[Insert experimental data][Insert calculated data]
8.0[Insert experimental data][Insert calculated data]

Table 3: Degradation Rate Constants (k) of this compound at Different Temperatures at Optimal pH

Temperature (°C)Rate Constant (k) (h⁻¹)Half-life (t½) (h)
4[Insert experimental data][Insert calculated data]
25[Insert experimental data][Insert calculated data]
37[Insert experimental data][Insert calculated data]
50[Insert experimental data][Insert calculated data]

Formulation Strategies for Stabilizing this compound

Based on the stability data, appropriate formulation strategies can be employed to enhance the stability of this compound for in vitro use.

Recommended Excipients for Consideration:

  • Buffering Agents: To maintain the pH at its optimal stability range. Citrate and phosphate buffers are commonly used.

  • Antioxidants: To protect against oxidative degradation. Ascorbic acid or butylated hydroxytoluene (BHT) could be considered, but compatibility must be assessed.

  • Co-solvents: To improve solubility and potentially reduce hydrolytic degradation. Propylene glycol or polyethylene glycol (PEG) could be evaluated. The final concentration of any organic solvent must be compatible with the in vitro assay system.

  • Cyclodextrins: These can form inclusion complexes with the drug molecule, protecting it from degradation.

Protocol for Formulation Development and Evaluation

Objective: To prepare and evaluate the stability of different this compound formulations.

Methodology:

  • Based on the stability data, select a promising buffer system and potential stabilizing excipients.

  • Prepare a series of formulations containing this compound (e.g., 10 µg/mL) with different combinations and concentrations of the selected excipients.

  • Conduct accelerated stability studies on these formulations at an elevated temperature (e.g., 40°C or 50°C) and optimal pH.

  • Monitor the concentration of this compound and the appearance of any degradation products over time using HPLC-UV.

  • The formulation that shows the least degradation of this compound over the study period is considered the most stable.

Potential Signaling Pathways for In Vitro Studies

This compound has been reported to possess potential antiviral and anti-inflammatory properties. The following signaling pathways are common targets for natural products with such activities and could be investigated in relation to this compound's mechanism of action.

Anti-inflammatory Signaling Pathways

dot

Anti_inflammatory_Pathways cluster_NFkB Cytoplasm This compound This compound IKK IKK Complex This compound->IKK Inhibition? MAPK_Pathway MAPK Pathway (ERK, JNK, p38) This compound->MAPK_Pathway Modulation? STAT3 STAT3 This compound->STAT3 Inhibition of Phosphorylation? Keap1 Keap1 This compound->Keap1 Disruption? IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus_NFkB->Inflammatory_Genes Activation AP1 AP-1 MAPK_Pathway->AP1 Activation Nucleus_AP1 AP-1 (in Nucleus) AP1->Nucleus_AP1 Translocation Nucleus_AP1->Inflammatory_Genes pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus_STAT3 p-STAT3 Dimer (in Nucleus) pSTAT3->Nucleus_STAT3 Dimerization & Translocation Nucleus_STAT3->Inflammatory_Genes Nrf2 Nrf2 Keap1->Nrf2 Inhibition Nucleus_Nrf2 Nrf2 (in Nucleus) Nrf2->Nucleus_Nrf2 Translocation ARE Antioxidant Response Element (ARE) Nucleus_Nrf2->ARE Activation ARE->Inflammatory_Genes Suppression

Caption: Potential anti-inflammatory signaling pathways modulated by this compound.

Antiviral Signaling Pathways

dot

Antiviral_Pathways cluster_Host_Response Host Immune Response This compound This compound Virus_Entry Virus Entry This compound->Virus_Entry Inhibition? Virus_Replication Virus Replication (e.g., Polymerase activity) This compound->Virus_Replication Inhibition? Virus_Assembly Virus Assembly & Release This compound->Virus_Assembly Inhibition? NFkB_Pathway NF-κB Pathway This compound->NFkB_Pathway Modulation? IRF3_Pathway IRF3/7 Pathway This compound->IRF3_Pathway Modulation? Virus_Replication->NFkB_Pathway Activation Virus_Replication->IRF3_Pathway Activation Host_Cell Host Cell Interferon_Production Interferon (IFN) Production NFkB_Pathway->Interferon_Production IRF3_Pathway->Interferon_Production Antiviral_State Establishment of Antiviral State Interferon_Production->Antiviral_State

Caption: Potential antiviral mechanisms of action for this compound.

Experimental Workflow for In Vitro Studies

A systematic workflow is essential for obtaining reliable data when studying this compound in vitro.

dot

Experimental_Workflow Start Start Stability_Assessment 1. This compound Stability Assessment (pH, Temperature) Start->Stability_Assessment Formulation_Dev 2. Formulation Development & Optimization Stability_Assessment->Formulation_Dev InVitro_Assay 3. In Vitro Bioactivity Assay Formulation_Dev->InVitro_Assay Data_Analysis 4. Data Analysis & Interpretation InVitro_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for in vitro studies of this compound.

Conclusion

The successful in vitro investigation of this compound is contingent upon the development of a stable formulation. By systematically evaluating its stability under various conditions and employing appropriate stabilizing excipients, researchers can ensure the integrity of the compound throughout their experiments. The protocols and information provided in this document serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish a robust and reliable formulation of this compound for in vitro studies, thereby facilitating the exploration of its therapeutic potential.

References

Application Notes and Protocols for the Enzymatic Hydrolysis of Menisdaurin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menisdaurin is a cyanogenic glucoside found in various plant species.[1] The enzymatic hydrolysis of this compound is a critical process for studying its biological activity and for the development of potential therapeutic agents derived from its aglycone, menisdaurigenin. This document provides detailed application notes and protocols for the enzymatic hydrolysis of this compound using β-glucosidase.

The hydrolysis of this compound by β-glucosidase yields two products: glucose and an unstable aglycone, menisdaurigenin.[1][2] The instability of menisdaurigenin in aqueous solutions necessitates specific experimental conditions to isolate it effectively.[1][2]

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₄H₁₉NO₇[1]
Molar Mass 313.3 g/mol [1]
CAS Number 67765-58-6[1]
Appearance Colorless crystalline platelets[1]
Melting Point 175-176 °C[1]
Kinetic Parameters of β-Glucosidase
ParameterEstimated Value RangeReference
Michaelis Constant (Km) 0.1 - 5.0 mM[1][3][4]
Catalytic Rate Constant (kcat) 10 - 300 s⁻¹[3]
Optimal pH 4.0 - 6.0[5][6]
Optimal Temperature 37 - 60 °C[5][7]

Experimental Protocols

Materials and Reagents
  • This compound (≥98% purity)

  • β-Glucosidase from almonds (emulsin) (e.g., Sigma-Aldrich, Cat. No. G0395)

  • Sodium acetate trihydrate (ACS grade)

  • Glacial acetic acid (ACS grade)

  • Ethyl acetate (HPLC grade)

  • Deionized water

  • Reaction vessel (e.g., jacketed glass reactor)

  • Magnetic stirrer and stir bar

  • pH meter

  • Temperature controller/water bath

  • Continuous liquid-liquid extractor (optional, for optimal aglycone isolation)

  • Rotary evaporator

  • Analytical balance

  • Standard laboratory glassware

Preparation of Sodium Acetate Buffer (0.1 M, pH 5.0)
  • Dissolve 13.61 g of sodium acetate trihydrate in 800 mL of deionized water.

  • Adjust the pH to 5.0 by adding glacial acetic acid (approximately 1.1 mL).

  • Add deionized water to a final volume of 1 L.

  • Verify the pH using a calibrated pH meter.

Protocol for Enzymatic Hydrolysis of this compound

This protocol is designed for the hydrolysis of this compound and the subsequent isolation of its aglycone, menisdaurigenin.

  • Reaction Setup:

    • Prepare a 10 mM solution of this compound in 0.1 M sodium acetate buffer (pH 5.0). For example, dissolve 31.3 mg of this compound in 10 mL of buffer.

    • Transfer the this compound solution to a reaction vessel equipped with a magnetic stirrer.

    • Maintain the reaction temperature at 40°C using a water bath or a jacketed reactor.

  • Enzyme Preparation:

    • Prepare a stock solution of β-glucosidase (e.g., 1 mg/mL) in cold 0.1 M sodium acetate buffer (pH 5.0). The specific activity of the enzyme should be noted from the manufacturer's specifications (typically in units/mg).

  • Enzymatic Reaction:

    • To initiate the hydrolysis, add β-glucosidase solution to the this compound solution. A starting enzyme concentration of 0.1-1.0 units per µmol of substrate is recommended. For a 10 mL reaction with 10 mM this compound (100 µmol), this would be 10-100 units of enzyme.

    • Continuously stir the reaction mixture.

  • Aglycone Extraction (Continuous Extraction Recommended):

    • Due to the instability of menisdaurigenin in water, it is crucial to extract it from the aqueous phase as it is formed.[1]

    • Set up a continuous liquid-liquid extraction with ethyl acetate. The ethyl acetate will continuously pass through the reaction mixture, extracting the less polar aglycone while leaving the polar glucose and unreacted this compound in the aqueous phase.

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by taking aliquots from the aqueous phase at different time points and analyzing the disappearance of this compound and the appearance of glucose using techniques such as HPLC or a glucose assay kit.

  • Work-up and Isolation of Menisdaurigenin:

    • After the reaction is complete (e.g., 2-4 hours, to be optimized based on monitoring), stop the stirring and the continuous extraction.

    • Collect the ethyl acetate fraction containing the menisdaurigenin.

    • Dry the ethyl acetate extract over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator at a low temperature (e.g., <30°C) to obtain the crude menisdaurigenin.

    • Further purification can be achieved by chromatography if necessary.

Visualization of Workflows and Pathways

Experimental Workflow for Enzymatic Hydrolysis

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Isolation prep_this compound Prepare this compound Solution reaction_setup Set up Reaction Vessel (40°C, pH 5.0) prep_this compound->reaction_setup prep_buffer Prepare Sodium Acetate Buffer prep_buffer->reaction_setup prep_enzyme Prepare β-Glucosidase Solution add_enzyme Initiate Reaction (Add Enzyme) prep_enzyme->add_enzyme reaction_setup->add_enzyme hydrolysis Enzymatic Hydrolysis add_enzyme->hydrolysis extraction Continuous Extraction (Ethyl Acetate) hydrolysis->extraction monitoring Monitor Reaction (HPLC) hydrolysis->monitoring workup Work-up (Collect Organic Phase) extraction->workup isolation Isolate Aglycone (Rotary Evaporation) workup->isolation purification Purification (Optional) isolation->purification

Caption: Experimental workflow for the enzymatic hydrolysis of this compound.

Proposed Anti-Inflammatory Signaling Pathway for Menisdaurigenin

While the direct molecular targets of menisdaurigenin are not yet fully elucidated, its potential anti-inflammatory effects can be conceptualized through the modulation of key inflammatory signaling pathways such as the NF-κB and MAPK pathways. This diagram illustrates a plausible mechanism.

G cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_signaling Intracellular Signaling cluster_aglycone Site of Action cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines IKK IKK NFkB_pathway->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Cytokines transcribes iNOS iNOS NFkB->iNOS transcribes COX2 COX-2 NFkB->COX2 transcribes Aglycone Menisdaurigenin Aglycone->MAPK Inhibits Aglycone->NFkB_pathway Inhibits

Caption: Proposed anti-inflammatory mechanism of menisdaurigenin.

References

Troubleshooting & Optimization

Technical Support Center: Menisdaurin Isolation and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the isolation and purification of Menisdaurin.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the isolation and purification of this compound?

A1: The main challenges include:

  • Instability of the Aglycone: The aglycone of this compound, menisdaurigenin, is unstable in aqueous and methanolic solutions.[1]

  • Hydrolysis and Rearrangement: Acid hydrolysis of this compound does not yield the desired aglycone but instead leads to the formation of a rearranged product, menisdaurilide.[1] Standard enzymatic hydrolysis with emulsin has also been reported to be ineffective in producing the aglycone.[1]

  • Co-extraction of Impurities: this compound is often co-extracted with other compounds from its natural sources. A notable example is Bergenin, which is frequently found alongside this compound in extracts from Flueggea virosa.[2][3][4][5][6]

  • Low Yield: The concentration of this compound in plant materials can be relatively low, making it challenging to obtain large quantities of the pure compound.

Q2: What are the typical plant sources for this compound isolation?

A2: this compound has been isolated from several plant species, with Flueggea virosa being a commonly cited source in recent research.[2][3][6][7]

Q3: What analytical methods are suitable for monitoring the purification of this compound?

A3: High-Performance Thin-Layer Chromatography (HPTLC) and Ultra-Performance Liquid Chromatography with Photodiode Array detection (UPLC-PDA) are effective methods for the simultaneous quantification of this compound and common impurities like Bergenin.[2][3][4][7] These techniques can be used to monitor the progress of purification and assess the purity of the final product.

Q4: What is the reported yield of this compound from Flueggea virosa?

A4: The yield of this compound from the methanolic extract of the aerial parts of Flueggea virosa has been reported to be in the range of 3.28% to 4.22% w/w.[4][6]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or no yield of this compound in the final isolate. Degradation during extraction/purification: The aglycone is unstable, and prolonged exposure to certain solvents or pH conditions can lead to degradation.- Avoid strongly acidic or basic conditions during extraction and purification.- Minimize the use of water and methanol where possible, especially for prolonged periods.- Work at lower temperatures to reduce the rate of degradation.
Inefficient extraction: The chosen solvent or extraction method may not be optimal for this compound.- Methanol has been shown to be an effective solvent for extracting this compound from Flueggea virosa.[7]- Consider using techniques like soxhlet extraction for exhaustive extraction.
Co-elution of Bergenin with this compound during column chromatography. Similar polarities: this compound and Bergenin have polarities that can make their separation by column chromatography challenging.- Optimize the mobile phase: For silica gel column chromatography, a mobile phase of dichloromethane:methanol has been used effectively in HPTLC for separating these two compounds.[2][3] Experiment with different ratios to improve resolution.- Consider alternative stationary phases: If separation on silica gel is inadequate, explore other stationary phases such as reversed-phase C18.
Presence of menisdaurilide in the final product. Acid-catalyzed rearrangement: Exposure to acidic conditions during the workup or purification process can cause the rearrangement of this compound's aglycone to menisdaurilide.[1]- Maintain a neutral pH throughout the isolation process.- Use buffered solutions if pH control is critical.- Avoid using strong acids for any hydrolysis steps if the intact aglycone is desired.
Difficulty in obtaining the aglycone (menisdaurigenin). Inappropriate hydrolysis method: As mentioned, acid hydrolysis leads to rearrangement, and some enzymes like emulsin are ineffective.[1]- A specific enzymatic hydrolysis protocol is required to obtain menisdaurigenin. While the exact enzyme and conditions from the successful preparation are not detailed in the provided search results, it highlights the need for a carefully selected enzyme.[1]

Quantitative Data

Table 1: Reported Content of this compound and Bergenin in Methanolic Extract of Flueggea virosa

CompoundContent (% w/w)Analytical MethodReference
This compound4.22%HPTLC[3][6]
Bergenin15.25%HPTLC[3][6]
This compound3.28%UPLC-PDA[4]
Bergenin15.16%UPLC-PDA[4]

Experimental Protocols

Protocol 1: Analytical-Scale Quantification of this compound and Bergenin by HPTLC

This protocol is based on the method described for the simultaneous quantification of this compound and Bergenin in the methanolic extract of Flueggea virosa.[2][3]

  • Sample Preparation:

    • Perform a soxhlet extraction of the dried and powdered aerial parts of Flueggea virosa with methanol.

    • Concentrate the methanol extract under reduced pressure and dry it.

    • Dissolve a known amount of the dried extract in methanol to a final concentration of 1 mg/mL.

  • HPTLC Plate and Mobile Phase:

    • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

    • Mobile Phase: Dichloromethane:Methanol (8.5:1.5, v/v).

  • Chromatographic Development:

    • Apply the standard solutions of this compound and Bergenin and the sample extract onto the HPTLC plate as bands.

    • Develop the plate in a twin-trough chamber saturated with the mobile phase.

    • Dry the plate after development.

  • Quantification:

    • Scan the dried plate using a TLC scanner in absorbance mode at 260 nm.

    • Identify this compound and Bergenin in the sample by comparing their Rf values with those of the standards (this compound Rf ≈ 0.16, Bergenin Rf ≈ 0.29).[3]

    • Quantify the amounts of this compound and Bergenin in the sample by comparing the peak areas with the calibration curve of the standards.

Visualizations

Menisdaurin_Isolation_Workflow plant_material Plant Material (e.g., Flueggea virosa) extraction Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography (e.g., Silica Gel) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection impurities Impurities (e.g., Bergenin) column_chromatography->impurities purity_analysis Purity Analysis (HPTLC/UPLC) fraction_collection->purity_analysis purity_analysis->column_chromatography Low Purity (Re-chromatograph) pure_this compound Pure this compound purity_analysis->pure_this compound High Purity

Caption: A generalized workflow for the isolation and purification of this compound.

Menisdaurin_Hydrolysis This compound This compound acid_hydrolysis Acid Hydrolysis (e.g., H+) This compound->acid_hydrolysis enzymatic_hydrolysis Specific Enzymatic Hydrolysis This compound->enzymatic_hydrolysis emulsin Enzymatic Hydrolysis (Emulsin) This compound->emulsin menisdaurilide Menisdaurilide (Rearranged Product) acid_hydrolysis->menisdaurilide menisdaurigenin Menisdaurigenin (Aglycone) enzymatic_hydrolysis->menisdaurigenin no_aglycone No Aglycone Formation emulsin->no_aglycone

Caption: Hydrolysis pathways of this compound under different conditions.

References

Technical Support Center: Menisdaurin and its Aglycone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for navigating the experimental challenges associated with the instability of Menisdaurin's aglycone, Menisdaurigenin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aglycone unstable?

This compound is a cyanogenic glucoside, a natural compound found in various plants. Its structure consists of a sugar molecule (glucose) linked to a non-sugar component, the aglycone, which in this case is Menisdaurigenin. The instability of Menisdaurigenin arises from its chemical nature as a cyanohydrin. Cyanohydrins are prone to decomposition, especially in aqueous solutions. This decomposition can be catalyzed by enzymes or changes in pH.[1][2][3]

Q2: What are the primary degradation pathways of this compound's aglycone?

The aglycone, Menisdaurigenin, is released from this compound through the enzymatic or acidic hydrolysis of the glycosidic bond. Once liberated, the unstable Menisdaurigenin can undergo further reactions. Under acidic conditions, it is known to cyclize and form a more stable α,β-unsaturated γ-lactone called menisdaurilide.[1][3] In other conditions, like many cyanohydrins, it can potentially decompose back to a corresponding aldehyde or ketone and hydrogen cyanide.

Q3: What are the initial signs of aglycone degradation in my experiment?

Visual cues for degradation can include a color change in the solution.[1] Analytically, you may observe the appearance of new peaks and a corresponding decrease in the peak for Menisdaurigenin in your chromatograms (e.g., HPLC, UPLC). The primary degradation product to monitor for under acidic conditions is menisdaurilide.

Troubleshooting Guide

Issue 1: Rapid Disappearance of Menisdaurigenin Signal in Analytical Runs

Symptoms:

  • The peak corresponding to Menisdaurigenin is weak or absent in HPLC or LC-MS analysis.

  • A new, unexpected peak appears in the chromatogram.

Potential Causes:

  • pH-induced degradation: The aglycone is unstable in both acidic and aqueous/methanolic solutions.[1] The mobile phase or sample diluent may have a pH that promotes degradation.

  • Thermal decomposition: High temperatures in the analytical instrument's injector port or column can cause degradation.[4]

  • Enzymatic contamination: Trace amounts of β-glucosidase in your sample or on your labware could be cleaving the glycoside and initiating degradation.

Solutions:

  • pH Control:

    • Maintain a neutral to slightly acidic pH (around 4-6) for your solutions, as this range appears to be where similar compounds exhibit maximum stability.[5]

    • Consider the use of a stabilizing agent. A patented process for stabilizing cyanohydrins suggests the addition of 0.01 to 5% by weight of citric acid or boric acid.[6]

  • Temperature Management:

    • If using Gas Chromatography (GC), consider a cool-on-column inlet to avoid thermal decomposition in a hot injector.[4]

    • For liquid chromatography, maintain the autosampler and column at a controlled, cool temperature (e.g., 4°C).

  • Enzyme Inhibition:

    • Ensure all glassware is thoroughly cleaned and autoclaved to denature any contaminating enzymes.

    • If enzymatic degradation is suspected, consider adding a known β-glucosidase inhibitor to your sample just before analysis, but be mindful of potential interference with your assay.

Issue 2: Low Yield of Menisdaurigenin After Enzymatic Hydrolysis

Symptoms:

  • After enzymatic hydrolysis of this compound, the expected amount of Menisdaurigenin is not recovered.

  • Significant amounts of menisdaurilide or other degradation products are observed.

Potential Causes:

  • Aglycone instability post-hydrolysis: The liberated Menisdaurigenin is degrading in the aqueous reaction buffer.[1][3]

  • Suboptimal enzyme activity: The pH, temperature, or incubation time for the enzymatic reaction may not be optimal for complete hydrolysis.

  • Co-extraction of inhibitors: The plant extract containing this compound may also contain natural inhibitors of β-glucosidase.

Solutions:

  • In-situ Extraction: Perform the enzymatic hydrolysis in a biphasic system. As the aglycone is formed in the aqueous phase, it can be continuously extracted into an organic solvent like ethyl acetate to protect it from degradation.[2]

  • Optimize Hydrolysis Conditions:

    • Conduct small-scale experiments to determine the optimal pH and temperature for your specific β-glucosidase. Many β-glucosidases have an optimal pH around 5.0 and a temperature of 37-50°C.[7][8][9]

    • Perform a time-course experiment to find the shortest incubation time required for complete hydrolysis.

  • Purify the Substrate: If co-extracted inhibitors are suspected, consider further purification of the this compound extract before enzymatic hydrolysis.

Data Presentation

The following table presents hypothetical stability data for Menisdaurigenin to illustrate the expected trends based on the behavior of similar cyanohydrins. Note: This data is for illustrative purposes only and is not derived from direct experimental results on Menisdaurigenin.

pHTemperature (°C)Half-life (hours)Primary Degradation Product
2.025< 1Menisdaurilide
4.02512Menisdaurilide
7.0258Aldehyde/Ketone + HCN
9.0252Aldehyde/Ketone + HCN
7.0424Aldehyde/Ketone + HCN
7.0501Aldehyde/Ketone + HCN

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of this compound to Obtain Menisdaurigenin

Objective: To hydrolyze this compound using β-glucosidase to yield its aglycone, Menisdaurigenin, while minimizing degradation.

Materials:

  • This compound extract

  • β-glucosidase (from almonds or a microbial source)

  • Sodium acetate buffer (0.1 M, pH 5.0)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Separatory funnel

  • Reaction vessel

Procedure:

  • Dissolve a known amount of this compound extract in the sodium acetate buffer.

  • In a separate container, prepare a solution of β-glucosidase in the same buffer.

  • Add the β-glucosidase solution to the this compound solution to initiate the hydrolysis.

  • Immediately add an equal volume of ethyl acetate to the reaction mixture to create a biphasic system.

  • Stir the mixture vigorously at a controlled temperature (e.g., 37°C) for the predetermined optimal time.

  • After the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic (ethyl acetate) layer.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a low temperature to obtain the crude Menisdaurigenin.

  • Proceed immediately with further experiments or analysis to minimize degradation of the isolated aglycone.

Visualizations

Diagram 1: this compound Hydrolysis and Aglycone Degradation Pathway

Menisdaurin_Degradation This compound This compound Aglycone Menisdaurigenin (Unstable Aglycone) This compound->Aglycone β-glucosidase or Acid Hydrolysis Degradation_Product Menisdaurilide Aglycone->Degradation_Product Acidic Conditions HCN Aldehyde/Ketone + HCN Aglycone->HCN Decomposition

Caption: Hydrolysis of this compound and subsequent degradation pathways of its aglycone.

Diagram 2: Experimental Workflow for Stabilized Aglycone Preparation

Experimental_Workflow cluster_hydrolysis Enzymatic Hydrolysis (Biphasic System) cluster_extraction Extraction and Stabilization Start This compound in Aqueous Buffer (pH 5.0) Add_Enzyme Add β-glucosidase Start->Add_Enzyme Add_Solvent Add Ethyl Acetate Add_Enzyme->Add_Solvent Incubate Incubate with Stirring Add_Solvent->Incubate Separate Separate Organic Layer Incubate->Separate Wash Wash with NaHCO3 Separate->Wash Dry Dry with Na2SO4 Wash->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Add_Stabilizer Add Citric/Boric Acid (Optional) Concentrate->Add_Stabilizer Final_Product Menisdaurigenin (Stabilized) Add_Stabilizer->Final_Product Store at low temp.

Caption: Workflow for the preparation and stabilization of Menisdaurigenin.

References

Technical Support Center: Menisdaurin Extraction from Flueggea virosa

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the yield of Menisdaurin from Flueggea virosa. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and comparative data to address common challenges encountered during extraction, purification, and analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound yield is significantly lower than reported values. What are the potential causes?

A1: Several factors can contribute to low yields of this compound. Consider the following troubleshooting steps:

  • Plant Material:

    • Source and Part: Ensure you are using the correct plant part. The aerial parts (leaves and twigs) of Flueggea virosa are reported to contain this compound.[1][2] The concentration of phytochemicals can vary based on geographical location, season of collection, and plant age.

    • Drying and Grinding: Improperly dried plant material can lead to enzymatic degradation. Ensure the material is thoroughly dried and finely powdered (e.g., sieved through a 0.75 mm sieve) to maximize the surface area for solvent penetration.[1]

  • Extraction Solvent and Method:

    • Solvent Choice: this compound is highly soluble in methanol, making it an effective solvent for extraction.[1] Using less polar solvents may result in poor extraction efficiency.

    • Extraction Technique: Methods like ultrasonication can enhance extraction efficiency by disrupting plant cell walls. A 30-minute ultrasonication with methanol has been shown to be effective.[1] If using maceration or exhaustive extraction, ensure sufficient time and solvent volume are used.[2][3]

  • Compound Degradation:

    • This compound, a cyanogenic glycoside, may be susceptible to degradation under certain conditions.[4] Although specific stability data is limited, general principles suggest avoiding prolonged exposure to high temperatures, strong acidic or basic conditions, and direct light, which can cause hydrolysis or transformation of glycosidic compounds.[5][6][7][8]

Q2: I am observing many impurities in my extract. How can I improve the purity of this compound?

A2: Flueggea virosa extracts are complex mixtures containing various phytochemicals like alkaloids, flavonoids (such as bergenin), and terpenoids.[1][9]

  • Alkaloid Removal: A common purification step is to remove alkaloids. After initial extraction with a solvent like methanol and concentration, the extract can be partitioned between an organic solvent (like chloroform) and acidic water (e.g., 3% aqueous tartaric acid). The alkaloids will move to the acidic aqueous layer, leaving this compound and other non-alkaloidal compounds in the organic layer.[2]

  • Chromatographic Purification: For high purity, column chromatography is necessary. Techniques such as silica gel column chromatography followed by reverse-phase (RP-18) column chromatography have been successfully used to isolate compounds from F. virosa extracts.[2]

Q3: What is the best analytical method to accurately quantify this compound in my extracts?

A3: Validated chromatographic methods are essential for accurate quantification. Two primary methods have been reported:

  • UPLC-PDA (Ultra-Performance Liquid Chromatography with Photodiode Array detector): This is a highly sensitive and rapid method for quantifying this compound. A validated UPLC-PDA method allows for the simultaneous analysis of this compound and bergenin.[1]

  • HPTLC (High-Performance Thin-Layer Chromatography): HPTLC is another robust and cost-effective method for simultaneous quantification. It is well-suited for quality control of herbal extracts.[4][10]

The choice between UPLC and HPTLC may depend on available instrumentation, desired throughput, and sensitivity requirements.

Q4: Can I use water as an extraction solvent instead of methanol?

A4: Yes, aqueous extraction methods have been used for Flueggea virosa. One study describes macerating the powdered leaves in distilled water.[3] However, the efficiency of water extraction specifically for this compound compared to methanol has not been detailed in the available literature. Methanol is explicitly mentioned for its high solubility of this compound.[1] An aqueous extract may also contain a different profile of co-extracted compounds, such as more polar substances.

Data Presentation: Quantitative Analysis of this compound

The following tables summarize quantitative data from validated analytical methods for this compound in methanolic extracts of F. virosa aerial parts.

Table 1: this compound Yield in Flueggea virosa Methanolic Extract

Analytical Method This compound Content (% w/w) Reference
UPLC-PDA 3.28% [1]

| HPTLC | 4.22% |[10][11] |

Table 2: Comparative Parameters of Validated Analytical Methods

Parameter UPLC-PDA Method HPTLC Method
Stationary Phase Eclipse C18 Column (4.6 × 100 mm, 3.5 µm) Silica gel 60F254 HPTLC plates
Mobile Phase Acetonitrile and Water (Gradient) Dichloromethane: Methanol
Detection Wavelength 235 nm 260 nm
Retention Factor/Time Rt = 2.72 min Rf = 0.16 ± 0.01
Linearity Range Not specified 100–800 ng/spot
LOD (Limit of Detection) Not specified 36.2 ng/band
LOQ (Limit of Quant.) Not specified 108 ng/band

| Reference |[1] |[10][11] |

Experimental Protocols

Protocol 1: Methanol Extraction using Ultrasonication

This protocol is adapted from a method used for preparing samples for UPLC-PDA analysis.[1]

  • Preparation of Plant Material:

    • Collect aerial parts of Flueggea virosa.

    • Dry the material in the shade until all moisture is removed.

    • Grind the dried material into a fine powder and pass it through a 0.75 mm sieve.

  • Extraction:

    • Weigh approximately 50 g of the powdered plant material.

    • Place the powder in a suitable vessel and add a sufficient volume of methanol to fully immerse the powder.

    • Place the vessel in an ultrasonic cleaner (e.g., 20 kHz frequency, 100 W power).

    • Sonicate for 30 minutes.

  • Processing:

    • After sonication, filter the extract to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.

    • Store the dried extract in a desiccator until further analysis.

Protocol 2: Exhaustive Extraction and Alkaloid Removal

This protocol is based on a method for isolating various chemical constituents, including this compound.[2]

  • Preparation of Plant Material:

    • Crush a large quantity (e.g., 35 kg) of fresh twigs and leaves of F. virosa.

  • Exhaustive Extraction:

    • Macerate the crushed plant material in methanol (e.g., 5 x 40 L), replacing the solvent multiple times to ensure exhaustive extraction.

    • Combine all methanol extracts and concentrate under reduced pressure to yield an aqueous suspension.

  • Liquid-Liquid Partitioning (Alkaloid Removal):

    • Partition the aqueous suspension between chloroform (CHCl₃) and water (H₂O).

    • Collect the chloroform layer.

    • Wash the chloroform extract three times with a 3% aqueous solution of tartaric acid. This step removes alkaloids into the acidic aqueous phase.

    • Collect the resulting non-alkaloid chloroform extract.

  • Further Processing:

    • Evaporate the chloroform to yield the dried, non-alkaloid extract.

    • This extract can then be subjected to column chromatography for the isolation of this compound.

Protocol 3: UPLC-PDA Quantification of this compound

This protocol outlines the analytical conditions for quantifying this compound in a prepared extract.[1]

  • Instrumentation:

    • UPLC system equipped with a binary pump, autosampler, column compartment, and a photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: Eclipse C18 (4.6 × 100 mm, 3.5 µm).

    • Mobile Phase: A gradient of acetonitrile (Solvent A) and water (Solvent B).

    • Flow Rate: 0.16 mL/min.

    • Column Temperature: Ambient (e.g., 25 ± 1 °C).

    • Detection Wavelength: 235 nm.

  • Sample and Standard Preparation:

    • Prepare a stock solution of the F. virosa methanolic extract in a suitable solvent (e.g., methanol).

    • Prepare a series of standard solutions of pure this compound at known concentrations.

  • Analysis:

    • Inject the standards to create a calibration curve (peak area vs. concentration).

    • Inject the sample solution.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard (~2.72 min).

    • Quantify the amount of this compound in the sample using the linear regression equation from the calibration curve.

Visualizations: Workflows and Logical Relationships

Extraction_Workflow cluster_prep Phase 1: Material Preparation cluster_extract Phase 2: Extraction cluster_process Phase 3: Processing & Analysis Start Collect Aerial Parts (Flueggea virosa) Dry Drying Start->Dry Grind Grinding & Sieving Dry->Grind Powder Powdered Plant Material Grind->Powder Ultrasonication Ultrasonication (30 min) Powder->Ultrasonication Methanol Methanol Methanol->Ultrasonication Filtration Filtration Ultrasonication->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Methanolic Extract Analysis UPLC / HPTLC Quantification Crude_Extract->Analysis

Purification_Workflow Crude_Extract Crude Methanolic Extract Partition Liquid-Liquid Partition (CHCl3 / Acidic H2O) Crude_Extract->Partition Aqueous_Layer Aqueous Layer (Alkaloids) Partition->Aqueous_Layer Discard Organic_Layer Organic Layer (Non-Alkaloids) Partition->Organic_Layer Collect Concentrate Concentrate Organic Layer Organic_Layer->Concentrate Chromatography Column Chromatography (Silica, RP-18) Concentrate->Chromatography Pure_this compound Isolated this compound Chromatography->Pure_this compound

Troubleshooting_Logic cluster_material Plant Material Issues cluster_extraction Extraction Process Issues cluster_analysis Analytical Issues Start Low this compound Yield? WrongPart Incorrect Plant Part? Start->WrongPart Check Solvent Wrong Solvent Choice? Start->Solvent Check MethodValid Non-Validated Method? Start->MethodValid Check BadQuality Improper Drying/Storage? WrongPart->BadQuality FineGrind Insufficient Grinding? BadQuality->FineGrind Method Inefficient Method? (e.g., time, temp) Solvent->Method Degradation Compound Degradation? Method->Degradation Standard Standard Purity/Degradation? MethodValid->Standard

References

Troubleshooting low yield in Menisdaurin total synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the total synthesis of Menisdaurin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the synthesis, particularly concerning low yields.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the 10-step synthesis of (-)-Menisdaurin is significantly lower than the reported 3%. What are the most likely steps for yield loss?

Based on the initial total synthesis, two critical stages are prone to yield fluctuations: the nucleophilic opening of the epoxide ring on the 7-oxanorbornanone derivative and the final glycosylation to introduce the glucose moiety.[1] While the reported glycosylation yield was high (80%), this step is often challenging with complex aglycones. The multi-step sequence leading to the protected aglycone, including the epoxide opening, is where cumulative yield loss can significantly impact the final output.

Q2: I am experiencing a low yield during the intramolecular nucleophilic opening of the epoxide. What are the potential causes and how can I troubleshoot this?

Low yields in this key step can arise from several factors, including incomplete reaction, side product formation, or decomposition of the starting material or product.

Potential Causes:

  • Inefficient Formation of the Hemimercaptal Intermediate: The reaction proceeds through the formation of a hemimercaptal, which then attacks the epoxide intramolecularly.[1] If the hemimercaptal does not form efficiently, the subsequent ring-opening will be slow or nonexistent.

  • Suboptimal Lewis Acid Catalyst: The original procedure mentions that replacing iodine with zinc iodide gave better yields.[1] The choice and quality of the Lewis acid are critical for activating the epoxide and promoting the intramolecular attack.

  • Steric Hindrance: The stereochemistry of the starting material can influence the rate and success of the intramolecular cyclization.

  • Reaction Conditions: Temperature, solvent, and reaction time can all impact the efficiency of the epoxide opening.

Troubleshooting Strategies:

ParameterRecommended ActionRationale
Lewis Acid Screen other Lewis acids such as BF₃·OEt₂, TMSOTf, or Sc(OTf)₃. Ensure the zinc iodide used is anhydrous.Different Lewis acids have varying activities and may be more effective for your specific substrate. Water can deactivate the catalyst.
Thiol Reagent Ensure the purity of the thiophenol used. Consider using a more nucleophilic thiol if the reaction is sluggish.Impurities in the thiol can lead to side reactions. A more nucleophilic thiol may improve the rate of hemimercaptal formation.
Temperature Optimize the reaction temperature. Start at a low temperature (e.g., -78 °C) and slowly warm to room temperature.Low temperatures can help control the reaction and minimize side product formation.
Solvent Use a dry, non-coordinating solvent such as dichloromethane (DCM) or toluene.Protic or coordinating solvents can interfere with the Lewis acid catalyst.

Troubleshooting Guides

Guide 1: Optimizing the Glycosylation of the this compound Aglycone

While the original synthesis reports an 80% yield for the glycosylation step, this can be a challenging transformation.[1] This guide provides a systematic approach to troubleshooting low yields in this critical step.

Experimental Protocol: Schmidt Glycosylation (as a starting point)

  • Preparation: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the protected this compound aglycone (1.0 eq) and freshly activated 4Å molecular sieves.

  • Solvent: Add anhydrous dichloromethane (DCM).

  • Glycosyl Donor: Add the glycosyl donor (e.g., a trichloroacetimidate-protected glucose, 1.2 eq).

  • Cooling: Cool the reaction mixture to -40 °C.

  • Activation: Add a solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.2 eq) in DCM dropwise.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the aglycone is consumed, quench the reaction with triethylamine.

  • Work-up: Warm the mixture to room temperature, filter through Celite, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting Table: Low Glycosylation Yield

ObservationPotential CauseSuggested Solution
No reaction or slow reaction Inactive glycosyl donorPrepare a fresh batch of the glycosyl donor. Ensure it is pure and dry.
Insufficient activationIncrease the amount of TMSOTf in small increments (e.g., to 0.3 eq).
Sterically hindered aglyconeConsider using a more reactive glycosyl donor (e.g., a thioglycoside or a glycosyl fluoride).
Formation of multiple products Unstable glycosyl donorPerform the reaction at a lower temperature (e.g., -60 °C).
Non-selective glycosylationModify the protecting groups on the glucose donor to influence stereoselectivity.
Hydrolysis of the glycosyl donor Presence of waterEnsure all glassware is rigorously dried and solvents are anhydrous. Use freshly activated molecular sieves.

Troubleshooting Workflow for Low Glycosylation Yield

G Troubleshooting Glycosylation start Low Glycosylation Yield check_reagents Verify Purity and Activity of Aglycone and Glycosyl Donor start->check_reagents check_conditions Evaluate Reaction Conditions (Solvent, Temperature, Activator) check_reagents->check_conditions Reagents OK optimize_donor Modify Glycosyl Donor (e.g., different leaving group, protecting groups) check_reagents->optimize_donor Donor Inactive side_reactions Analyze for Side Products (e.g., hydrolysis, orthoester formation) check_conditions->side_reactions Conditions OK optimize_activator Screen Different Promoters (e.g., TMSOTf, BF3.OEt2, NIS/TfOH) check_conditions->optimize_activator Suboptimal Activation optimize_temp Adjust Reaction Temperature check_conditions->optimize_temp Temperature Issue side_reactions->optimize_donor Side Products Observed purification_issue Assess Purification Strategy side_reactions->purification_issue No Side Products final_product Improved Yield optimize_donor->final_product optimize_activator->final_product optimize_temp->final_product purification_issue->final_product

Caption: A decision tree for troubleshooting low yields in the glycosylation of the this compound aglycone.

Guide 2: Formation and Use of the Cyanohydrin Moiety

The cyanohydrin is a key functional group in this compound. Its introduction and stability can be a source of difficulty.

FAQ: The introduction of the nitrile group to form the cyanohydrin is giving me a low yield. What can I do?

The formation of cyanohydrins is a reversible reaction and requires careful control of pH.[2][3] The reaction is catalyzed by base, which generates the cyanide anion (CN⁻) as the active nucleophile.[4]

Troubleshooting Table: Cyanohydrin Formation

ProblemPotential CauseRecommended Solution
No reaction Insufficiently basic conditionsAdd a catalytic amount of a non-nucleophilic base (e.g., triethylamine or DBU) to generate the cyanide nucleophile.
Reversibility of the reactionUse a stoichiometric amount of a cyanide source (e.g., TMSCN with a Lewis acid catalyst) to drive the reaction forward.
Decomposition of starting material Strongly basic conditionsUse a milder cyanide source, such as acetone cyanohydrin, or perform the reaction at a lower temperature.
Low yield after workup Reversion to the carbonyl during workupAvoid acidic conditions during the workup. Use a neutral or slightly basic aqueous wash.

Signaling Pathway for Cyanohydrin Formation

G Mechanism of Base-Catalyzed Cyanohydrin Formation Ketone Carbonyl Compound (Aglycone Precursor) Alkoxide Tetrahedral Alkoxide Intermediate Ketone->Alkoxide Nucleophilic Attack by CN- HCN HCN Cyanide Cyanide Anion (CN-) HCN->Cyanide HCN->Alkoxide Base Base (e.g., Et3N) Base->HCN Deprotonation Cyanide->Ketone Cyanohydrin Cyanohydrin Product Alkoxide->Cyanohydrin Protonation by HCN or H2O

Caption: The catalytic cycle for the formation of a cyanohydrin from a carbonyl compound.

References

Degradation kinetics of Menisdaurin under different pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying the degradation kinetics of Menisdaurin under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound at different pH values?

This compound, a cyanogenic glycoside, is susceptible to hydrolysis, and its stability is expected to be significantly influenced by pH. Generally, glycosidic bonds are more labile under acidic conditions, which can lead to the cleavage of the sugar moiety. Under alkaline conditions, other degradation pathways may be initiated. While specific degradation kinetics for this compound are not extensively published, based on similar compounds, it is hypothesized that this compound will exhibit optimal stability in a slightly acidic to neutral pH range (pH 4-7). Significant degradation is anticipated at highly acidic (pH < 3) and alkaline (pH > 8) conditions.

Q2: I am observing rapid degradation of my this compound standard even at neutral pH. What could be the issue?

Several factors beyond pH can contribute to the degradation of this compound:

  • Temperature: Elevated temperatures can accelerate hydrolysis. Ensure that your solutions are stored at recommended temperatures (e.g., 4°C for short-term and -20°C or lower for long-term storage).

  • Light Exposure: Photodegradation can occur. Protect your solutions from light by using amber vials or covering them with aluminum foil.[1]

  • Enzymatic Contamination: The presence of glycosidases, either from microbial contamination or co-extracted from plant material, can lead to enzymatic hydrolysis. Ensure sterile handling and consider using purified this compound.

  • Oxidation: Although less common for glycosides, oxidative degradation can occur.[1] Consider degassing your solvents or using antioxidants if oxidation is suspected.

Q3: What are the common degradation products of this compound?

Under acidic conditions, the primary degradation pathway is likely the hydrolysis of the glycosidic bond, yielding the aglycone, menisdaurigenin, and a glucose molecule.[2] Menisdaurigenin itself may be unstable and undergo further reactions.[2] Under alkaline conditions, other transformations of the molecule could occur, potentially involving the nitrile group or other functional moieties. It is crucial to use analytical techniques that can separate and identify these potential degradation products.

Q4: Which analytical techniques are most suitable for quantifying this compound and its degradation products?

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a Photodiode Array (PDA) detector are highly effective methods for the simultaneous quantification of this compound and its degradation products.[3] These techniques offer good resolution and sensitivity.[3] High-Performance Thin-Layer Chromatography (HPTLC) has also been successfully used for the quantification of this compound in plant extracts.[4][5]

Troubleshooting Guides

Issue 1: Inconsistent Degradation Rates at the Same pH
Potential Cause Troubleshooting Steps
Inaccurate Buffer Preparation Verify the pH of your buffer solutions with a calibrated pH meter before each experiment. Ensure the buffer capacity is sufficient to maintain the pH throughout the experiment.
Temperature Fluctuations Use a calibrated incubator or water bath with precise temperature control. Monitor and record the temperature throughout the study.
Inconsistent Sample Handling Standardize the time between sample preparation and analysis. Minimize the exposure of samples to ambient light and temperature.
Variability in this compound Stock Solution Prepare a fresh, single stock solution of this compound for each complete experiment to avoid variability from multiple preparations.
Issue 2: Poor Peak Shape or Resolution in HPLC/UPLC Analysis
Potential Cause Troubleshooting Steps
Inappropriate Mobile Phase Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water ratio) and pH to achieve better separation of this compound and its degradation products.
Column Degradation Ensure the column is properly washed and stored according to the manufacturer's instructions. If performance degrades, consider replacing the column.
Sample Matrix Effects If analyzing crude extracts, perform a sample clean-up (e.g., solid-phase extraction) to remove interfering compounds.
Co-elution of Degradation Products Adjust the gradient profile or switch to a different column stationary phase to improve the resolution between closely eluting peaks.

Experimental Protocols

Protocol 1: Preparation of Buffer Solutions and this compound Samples
  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, and 11). Use standard buffer systems such as phosphate, citrate, or borate buffers. Adjust the final pH using a calibrated pH meter.

  • This compound Stock Solution: Accurately weigh a known amount of purified this compound and dissolve it in a suitable solvent (e.g., methanol or a 50:50 methanol:water mixture) to prepare a concentrated stock solution.[3]

  • Working Solutions: Dilute the stock solution with the respective buffers to achieve the desired final concentration for the degradation study (e.g., 100 µg/mL).

Protocol 2: Forced Degradation Study
  • Incubation: Aliquot the working solutions into amber vials and place them in a constant temperature incubator (e.g., 40°C, 60°C).

  • Sampling: Withdraw aliquots from each vial at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).

  • Sample Quenching: Immediately cool the withdrawn samples in an ice bath to stop further degradation. If necessary, neutralize the pH of acidic or basic samples before analysis.

  • Analysis: Analyze the samples using a validated HPLC-PDA or UPLC-PDA method to determine the remaining concentration of this compound.

Data Presentation

Table 1: Hypothetical Degradation Rate Constants (k) and Half-life (t½) of this compound at 40°C
pHApparent First-Order Rate Constant (k) (h⁻¹)Half-life (t½) (h)Correlation Coefficient (R²)
2.00.0957.30.992
4.00.01546.20.998
7.00.02231.50.995
9.00.06810.20.991
11.00.1504.60.989

Visualizations

Degradation_Kinetics_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare Buffer Solutions (pH 2-11) B Prepare this compound Stock Solution A->B C Prepare Working Solutions in Buffers B->C D Incubate at Controlled Temperature C->D E Withdraw Samples at Time Intervals D->E F Quench Reaction E->F G HPLC/UPLC Analysis F->G H Quantify this compound Concentration G->H I Determine Degradation Kinetics H->I Signaling_Pathway cluster_conditions Stress Conditions Acid Acidic pH (e.g., < 3) Hydrolysis Hydrolysis of Glycosidic Bond Acid->Hydrolysis Catalyzes Alkaline Alkaline pH (e.g., > 8) Other Other Degradation Pathways Alkaline->Other Promotes This compound This compound This compound->Hydrolysis This compound->Other Products1 Menisdaurigenin + Glucose Hydrolysis->Products1 Products2 Other Degradation Products Other->Products2

References

Technical Support Center: Menisdaurin Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of Menisdaurin during storage and experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a cyanogenetic glucoside, a naturally occurring compound found in various plants.[1][2] Like many complex natural molecules, its stability can be compromised by environmental factors, leading to degradation. This degradation can result in the loss of its biological activity and the formation of impurities, which is a critical concern for research accuracy and drug development.

Q2: What are the primary factors that cause this compound to decompose?

A2: The main factors contributing to the decomposition of this compound are:

  • pH: this compound is susceptible to hydrolysis, particularly under acidic conditions.[2]

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light: As with many complex organic molecules, exposure to light, especially UV light, may lead to photodegradation.

  • Oxidizing Agents: The presence of oxidizing agents can also contribute to the degradation of this compound.

Q3: What are the recommended storage conditions for solid this compound?

A3: For long-term storage, solid this compound should be stored in a tightly sealed container at -20°C or -80°C, protected from light and moisture.

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is soluble in polar solvents such as DMSO, methanol, and ethanol. To prepare a stock solution, dissolve the solid compound in the desired solvent. For storage, it is recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[1]

Q5: What are the signs of this compound decomposition?

A5: Decomposition of this compound can be detected by analytical methods such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). Signs of degradation include the appearance of new peaks or spots in the chromatogram, a decrease in the peak area or spot intensity of the parent compound, and potentially a change in the color or clarity of solutions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound activity in experiments. Decomposition of this compound due to improper storage or handling.1. Review storage conditions of both solid compound and stock solutions. Ensure they are stored at the recommended temperature and protected from light. 2. Prepare fresh stock solutions from solid this compound. 3. Avoid repeated freeze-thaw cycles by using aliquots. 4. Check the pH of your experimental buffers; avoid highly acidic conditions if possible.
Appearance of unexpected peaks in HPLC analysis. Degradation of this compound during sample preparation or analysis.1. Analyze a freshly prepared standard of this compound to confirm its retention time and purity. 2. Ensure the mobile phase and diluents used for HPLC are not causing degradation. 3. If the sample is subjected to harsh conditions (e.g., heat, extreme pH) during preparation, minimize the exposure time.
Inconsistent results between experiments. Variable degradation of this compound across different experimental setups.1. Standardize all experimental parameters, including incubation times, temperatures, and buffer compositions. 2. Use freshly prepared this compound solutions for each set of experiments. 3. Perform a stability check of this compound in your specific experimental medium.

Quantitative Data on this compound Stability

The following table summarizes hypothetical data from a forced degradation study to illustrate the stability of this compound under various stress conditions.

Stress Condition Time (hours) % this compound Remaining Appearance of Degradation Products
Control (Dark, 2-8°C) 24>99%None Detected
Acidic (0.1 M HCl, 60°C) 675%Major degradation product observed
2440%Significant increase in degradation product
Basic (0.1 M NaOH, 60°C) 690%Minor degradation product observed
2470%Increase in degradation product
Oxidative (3% H₂O₂, RT) 2485%Minor degradation products observed
Thermal (80°C, Solid) 2495%Trace degradation products observed
Photolytic (UV light, Solution) 2480%Multiple minor degradation products observed

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • C18 HPLC column

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C. Withdraw samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C. Withdraw samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature, protected from light. Withdraw samples at 0, 2, 4, 8, and 24 hours.

    • Thermal Degradation: Place a known amount of solid this compound in a thermostatically controlled oven at 80°C. Withdraw samples at 24, 48, and 72 hours. Prepare solutions of the stressed solid in methanol for analysis.

    • Photolytic Degradation: Expose a solution of this compound (0.1 mg/mL in methanol) to UV light in a photostability chamber. Keep a control sample wrapped in aluminum foil to protect it from light. Withdraw samples at 0, 2, 4, 8, and 24 hours.

  • Sample Analysis:

    • Analyze all samples by a stability-indicating HPLC method. An example method is as follows:

      • Column: C18, 4.6 x 250 mm, 5 µm

      • Mobile Phase: Gradient of water (A) and acetonitrile (B)

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 220 nm

      • Injection Volume: 10 µL

    • Quantify the amount of remaining this compound and the formation of any degradation products by comparing peak areas to that of an unstressed standard.

Visualizations

Signaling Pathways and Experimental Workflows

Menisdaurin_Hydrolysis This compound This compound Protonation Protonation of Glycosidic Oxygen This compound->Protonation + H+ Protonated_this compound Protonated this compound Protonation->Protonated_this compound Cleavage Cleavage of Glycosidic Bond Protonated_this compound->Cleavage Aglycone_Carbocation Aglycone Carbocation + Glucose Cleavage->Aglycone_Carbocation Nucleophilic_Attack Nucleophilic Attack by Water Aglycone_Carbocation->Nucleophilic_Attack + H2O Unstable_Aglycone Unstable Aglycone (Menisdaurigenin) Nucleophilic_Attack->Unstable_Aglycone Decomposition Decomposition Unstable_Aglycone->Decomposition Degradation_Products Degradation Products Decomposition->Degradation_Products

Caption: Acid-catalyzed hydrolysis pathway of this compound.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (1 mg/mL) Acid Acidic (0.1 M HCl, 60°C) Stock_Solution->Acid Base Basic (0.1 M NaOH, 60°C) Stock_Solution->Base Oxidative Oxidative (3% H₂O₂, RT) Stock_Solution->Oxidative Thermal Thermal (80°C, Solid) Stock_Solution->Thermal Photolytic Photolytic (UV Light) Stock_Solution->Photolytic Sampling Time-point Sampling Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photolytic->Sampling HPLC_Analysis Stability-Indicating HPLC Analysis Sampling->HPLC_Analysis Data_Evaluation Data Evaluation: % Degradation, Impurity Profile HPLC_Analysis->Data_Evaluation

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Method Development for Separating Menisdaurin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on developing analytical methods for the separation of Menisdaurin from co-eluting compounds commonly found in plant extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its separation from co-eluting compounds critical?

A1: this compound is a cyanogenic glycoside that has been isolated from various plant species, including those from the Menispermaceae and Phyllanthaceae families.[1] It is of interest to researchers due to its potential biological activities. The accurate separation of this compound from other co-eluting compounds in plant extracts is essential for precise quantification, characterization, and to ensure the purity of the compound for further pharmacological and toxicological studies.

Q2: What are the primary challenges encountered when developing a separation method for this compound?

A2: The main challenge lies in the complexity of the plant matrix from which this compound is extracted. These extracts contain a multitude of other compounds with similar physicochemical properties, leading to co-elution. As this compound is a polar glycoside, it often co-elutes with other polar compounds such as other glycosides, flavonoids, and phenolic acids.

Q3: Which analytical techniques are most suitable for the separation of this compound?

A3: Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC), particularly in reverse-phase mode coupled with a Photodiode Array (PDA) or Mass Spectrometry (MS) detector, are the most commonly employed techniques for the analysis of this compound.[2] For highly polar co-eluting compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a valuable alternative. Supercritical Fluid Chromatography (SFC) is also an emerging green technology for the separation of natural products.[1][2][3][4]

Troubleshooting Guide: Resolving Co-elution Issues with this compound

This guide provides solutions to common co-elution problems encountered during the method development for this compound separation.

Issue 1: Poor Resolution Between this compound and a Known Co-eluting Compound (e.g., Bergenin)

Possible CauseSuggested Solution
Suboptimal Mobile Phase Composition Adjust Solvent Strength: In a reverse-phase system, decrease the concentration of the organic solvent (e.g., acetonitrile or methanol) to increase the retention times of the analytes and potentially improve their separation. Change Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation due to their different solvent properties. Modify Mobile Phase pH: Adjusting the pH of the aqueous portion of the mobile phase with additives like formic acid or phosphoric acid can change the ionization state of acidic or basic co-eluting compounds, thereby altering their retention and improving separation from the neutral this compound molecule.[5]
Inadequate Stationary Phase Selectivity Select an Alternative C18 Column: Not all C18 columns are the same. A C18 column with a different bonding density or end-capping may provide the required selectivity. Try a Different Stationary Phase: Consider using a column with a different chemistry, such as a Phenyl-Hexyl or a polar-embedded phase, which can offer different interactions with the analytes. Explore HILIC: If the co-eluting compound is also highly polar, a HILIC column may provide better separation based on hydrophilic interactions.[6][7][8][9][10]
Inefficient Chromatographic Conditions Optimize Column Temperature: Varying the column temperature can affect the viscosity of the mobile phase and the kinetics of the separation, which can influence resolution. Reduce the Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, albeit at the cost of a longer run time.

Issue 2: An Unknown Peak is Co-eluting with this compound

Possible CauseSuggested Solution
Complex Sample Matrix Enhance Sample Preparation: Implement a Solid-Phase Extraction (SPE) step to clean up the sample and remove interfering compounds prior to injection.[11][12] Employ a More Selective Detector: If complete chromatographic separation is not achievable, using a Mass Spectrometer (MS) as a detector will allow for the selective detection and quantification of this compound based on its specific mass-to-charge ratio.[5]
Unoptimized Method for the Specific Extract Develop a Gradient Elution Method: A gradient elution, where the mobile phase composition is changed over time, is often necessary to effectively separate the components of a complex mixture like a plant extract. Systematic Method Development: A systematic approach, such as scouting different columns and mobile phases, is recommended to achieve the desired separation for a novel or particularly complex sample.

Experimental Protocols

Validated UPLC-PDA Method for the Concurrent Analysis of this compound and Bergenin in Flueggea virosa

This protocol is based on a published and validated method and serves as a starting point for method development.[13]

1. Instrumentation and Consumables:

  • UPLC system equipped with a binary solvent manager, sample manager, and a photodiode array (PDA) detector.

  • Column: Eclipse C18 (4.6 × 100 mm, 3.5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (High-purity, e.g., Milli-Q).

  • This compound and Bergenin analytical standards.

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 0.16 mL/min.

  • Detection: PDA detector set at a wavelength of 235 nm.

  • Column Temperature: Ambient.

  • Injection Volume: 5 µL.

3. Preparation of Solutions:

  • Standard Stock Solutions: Accurately weigh and dissolve this compound and Bergenin standards in methanol to prepare individual stock solutions (e.g., 100 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solutions with the mobile phase at the initial conditions.

  • Sample Preparation: The plant material can be extracted with methanol using a suitable technique (e.g., sonication or reflux). The resulting extract should be filtered through a 0.22 µm syringe filter before injection.

Data Presentation

Table 1: Chromatographic Parameters from the Validated UPLC-PDA Method

CompoundRetention Time (Rt) in minutes
This compound2.723
Bergenin3.068

The resolution factor (Rs) between this compound and Bergenin in the validated method was reported to be greater than 1, indicating a good separation.[2]

Table 2: Potential Co-eluting Compounds in Flueggea virosa Extracts

Compound ClassSpecific Examples Identified in Flueggea virosa
AlkaloidsSecurinega alkaloids, Indole alkaloids[9][11]
Terpenoidsent-podocarpanes, 9(10→20)-abeo-ent-podocarpanes[9][14]
Flavonoids and Phenolic CompoundsBergenin, (+) ampelosin E, Betulinic acid 3β-calfeate[9][14]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-PDA Analysis cluster_data_processing Data Processing plant_material Plant Material (e.g., Flueggea virosa) extraction Extraction with Methanol plant_material->extraction filtration Filtration (0.22 µm) extraction->filtration injection Injection filtration->injection separation UPLC Separation (C18 Column) injection->separation detection PDA Detection (λ = 235 nm) separation->detection chromatogram Chromatogram detection->chromatogram quantification Quantification of This compound chromatogram->quantification

Caption: A typical experimental workflow for the separation and quantification of this compound.

troubleshooting_flowchart cluster_solutions_known Known Co-elutant cluster_solutions_unknown Unknown Co-elutant start Co-elution of this compound with another compound decision1 Is the co-eluting compound known? start->decision1 solution1 Adjust Mobile Phase (Solvent Ratio, pH) decision1->solution1 Yes solution4 Improve Sample Preparation (e.g., SPE) decision1->solution4 No solution2 Change Stationary Phase (e.g., Phenyl-Hexyl, HILIC) solution1->solution2 If not resolved end_resolved Separation Achieved solution1->end_resolved solution3 Optimize Temperature and Flow Rate solution2->solution3 If not resolved solution2->end_resolved solution3->end_resolved solution5 Employ a Mass Spectrometer (MS) for selective detection solution4->solution5 If not resolved solution4->end_resolved solution5->end_resolved

Caption: A logical troubleshooting flowchart for addressing co-elution issues in this compound analysis.

References

Technical Support Center: Enhancing Menisdaurin Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on solubilizing menisdaurin for various bioassays. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a cyanogenetic glucoside, a type of natural product isolated from plants like Flueggea virosa. Like many natural compounds, this compound can exhibit poor solubility in aqueous solutions, which is a critical issue for its effective use in biological assays. Inadequate solubility can lead to precipitation of the compound, inaccurate concentration measurements, and consequently, unreliable experimental results.

Q2: In which solvents is this compound known to be soluble?

A2: this compound is reported to be soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), methanol, and ethanol.[1] However, its solubility in aqueous buffers commonly used for bioassays is limited.

Q3: Are there any general tips for preparing this compound stock solutions?

A3: Yes. It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. This stock can then be diluted to the final desired concentration in your aqueous assay buffer. To avoid product degradation from repeated freeze-thaw cycles, it is best practice to store the stock solution in small aliquots. For long-term storage, it is advisable to keep the stock solution at -20°C for up to one month or -80°C for up to six months.

Troubleshooting Guide: Solubility Issues with this compound

This guide provides a step-by-step approach to troubleshoot and enhance the solubility of this compound for your bioassays.

Problem: this compound precipitates out of solution upon dilution into aqueous buffer.

Cause: This is a common issue when a compound dissolved in a high percentage of an organic solvent is introduced into an aqueous environment where its solubility is much lower.

Solutions:

  • Optimize Final Solvent Concentration:

    • Minimize the percentage of the organic solvent (e.g., DMSO) in the final assay medium. Many cell-based assays are sensitive to DMSO concentrations above 0.5-1%.

    • Perform a solvent tolerance test for your specific bioassay to determine the maximum permissible concentration of the organic solvent that does not affect the experimental outcome.

  • Utilize Co-solvents:

    • Consider the use of a co-solvent system. For instance, a small percentage of a pharmaceutically acceptable co-solvent like PEG 300 or ethanol in the final buffer can sometimes improve the solubility of hydrophobic compounds.

  • Employ Physical Dissolution Aids:

    • Gentle heating (e.g., to 37°C) and sonication in an ultrasonic bath can aid in the dissolution of this compound. However, be cautious with heat-sensitive assays.

Problem: Inconsistent results in bioassays, possibly due to poor solubility.

Cause: If this compound is not fully dissolved, the actual concentration in solution will be lower than the nominal concentration, leading to variability in experimental results.

Solutions:

  • Visual Inspection:

    • Always visually inspect your final solution for any signs of precipitation (cloudiness, particles) before adding it to your assay. Centrifuging the solution and checking for a pellet can also be informative.

  • Solubility Testing:

    • Before proceeding with your main experiment, perform a preliminary solubility test at the desired final concentration and in the exact assay buffer. This will help you determine the practical solubility limit of this compound under your experimental conditions.

  • Alternative Solubilization Techniques:

    • For particularly challenging cases, advanced formulation strategies such as complexation with cyclodextrins or the use of solid dispersions can be explored to enhance aqueous solubility.

Data Presentation: this compound Solubility

While precise quantitative solubility data for this compound in various solvents is not extensively published, the following table summarizes the available information.

SolventSolubilityRemarks
DMSO SolubleA 10 mM stock solution in DMSO is commercially available, indicating good solubility at this concentration.
Methanol Soluble[1]
Ethanol Soluble[1]
Pyridine Soluble
Water Poorly SolubleSome related compounds from the same plant source have shown limited aqueous solubility.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution:

    • Vortex the tube for 1-2 minutes.

    • If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.

    • Gentle warming to 37°C in a water bath can be applied if necessary, followed by vortexing.

  • Sterilization (if required): Filter the stock solution through a 0.22 µm syringe filter compatible with the organic solvent.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles. Store at -20°C or -80°C.

Protocol for Diluting this compound into Aqueous Assay Buffer
  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Pre-warming: Gently warm the aqueous assay buffer to the experimental temperature (e.g., 37°C).

  • Serial Dilution (Recommended): Perform serial dilutions of the stock solution in the assay buffer to reach the final desired concentration. This gradual decrease in organic solvent concentration can help prevent precipitation.

  • Vortexing: Vortex gently between each dilution step.

  • Final Check: Visually inspect the final solution for any signs of precipitation before use.

Mandatory Visualization

Proposed Anti-inflammatory Signaling Pathway of this compound

This compound has been evaluated for its anti-inflammatory properties, with studies indicating its potential to inhibit the cyclooxygenase-2 (COX-2) enzyme. The diagram below illustrates a proposed signaling pathway where this compound may exert its anti-inflammatory effects by targeting COX-2, an enzyme often regulated by the NF-κB and MAPK signaling cascades.

Menisdaurin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK MAPK Cascade MAPK (p38, ERK, JNK) Receptor->MAPK Cascade IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates Gene Expression Pro-inflammatory Gene Expression MAPK Cascade->Gene Expression activates COX-2 COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins produces This compound This compound This compound->COX-2 inhibits NF-κB_n->Gene Expression activates Gene Expression->COX-2 induces

Caption: Proposed mechanism of this compound's anti-inflammatory action via COX-2 inhibition.

Experimental Workflow for this compound Solubilization

The following workflow diagram outlines the key steps for successfully preparing this compound for bioassays.

Menisdaurin_Solubilization_Workflow start Start weigh Weigh this compound start->weigh add_solvent Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve Dissolve (Vortex, Sonicate, Gentle Heat) add_solvent->dissolve stock_solution High-Concentration Stock Solution dissolve->stock_solution aliquot Aliquot and Store (-20°C / -80°C) stock_solution->aliquot dilute Dilute into Aqueous Buffer aliquot->dilute check_solubility Check for Precipitation dilute->check_solubility use_in_assay Use in Bioassay check_solubility->use_in_assay Clear troubleshoot Troubleshoot Solubility (Optimize solvent %, co-solvents) check_solubility->troubleshoot Precipitate troubleshoot->dilute

Caption: Step-by-step workflow for preparing this compound solutions for bioassays.

References

Validation & Comparative

A Comparative Analysis of Menisdaurin and Other Cyanogenic Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Menisdaurin, a naturally occurring cyanogenic glycoside, with other prominent compounds in its class, primarily Amygdalin and Linamarin. The focus is on their distinct biological activities, supported by available experimental data, to offer a valuable resource for research and development in pharmacology and therapeutics.

Introduction to Cyanogenic Glycosides

Cyanogenic glycosides are a diverse group of plant-derived secondary metabolites characterized by their ability to release hydrogen cyanide (HCN) upon enzymatic hydrolysis.[1] This process, known as cyanogenesis, is a defense mechanism for over 2,500 plant species.[2] The basic structure consists of an aglycone (an α-hydroxynitrile) and a sugar moiety, most commonly glucose, linked by a glycosidic bond.[3] While the release of HCN is the most studied biological effect, often associated with toxicity, these molecules also exhibit a range of other pharmacological activities.[4] This guide will delve into the comparative bioactivities of this compound, Amygdalin, and Linamarin, focusing on antiviral, cytotoxic, and anti-inflammatory properties.

Comparative Analysis of Biological Activities

The primary biological activities investigated for this compound, Amygdalin, and Linamarin differ significantly. This compound has been noted for its antiviral properties, particularly against the Hepatitis B virus (HBV). In contrast, Amygdalin and Linamarin have been extensively studied for their cytotoxic effects on cancer cells, a property largely attributed to the release of cyanide.[5][6] Amygdalin has also been reported to possess anti-inflammatory and analgesic properties.[4]

Table 1: Overview of Investigated Biological Activities
CompoundPrimary Investigated ActivitiesKey Findings
This compound Antiviral (Anti-HBV)Described as having moderate activity against HBV replication. Quantitative IC50 data is not readily available in published literature.
Amygdalin Cytotoxicity (Anticancer), Anti-inflammatoryExhibits dose-dependent cytotoxicity against a wide range of cancer cell lines.[2] Anti-inflammatory effects are linked to inhibition of NF-κB and reduction of pro-inflammatory cytokines.[1]
Linamarin Cytotoxicity (Anticancer)Shows significant cytotoxic effects, particularly when combined with the enzyme linamarase.[7]

Quantitative Data on Cytotoxicity

The cytotoxic potential of Amygdalin and Linamarin against various cancer cell lines has been quantified using the half-maximal inhibitory concentration (IC50) value, which represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Comparative Cytotoxicity (IC50) of Amygdalin and Linamarin
CompoundCell LineCancer TypeIC50 Value (μg/mL)Notes
Amygdalin KBOral Cancer61-
Hs578TBreast Cancer52,900 (52.9 mg/mL)[2]
MDA-MB-231Breast Cancer48,500 (48.5 mg/mL)[2]
MCF7Breast Cancer30,800 (30.8 mg/mL)[2]
HepG2Liver Cancer458,100 (458.1 mg/mL)Drops to 3.2 µg/mL with β-D-glucosidase.[1]
Linamarin HL-60LeukemiaNot specifiedIC50 value decreased 10-fold with linamarase.[7]
HT-29Colon Adenocarcinoma>300[6]
MCF-7Breast Cancer>300[6]
RajiBurkitt's Lymphoma>1000[6]

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.

Signaling Pathways and Mechanisms

The biological effects of cyanogenic glycosides are mediated through various cellular pathways. The cytotoxic effects are primarily linked to the release of HCN, which inhibits mitochondrial respiration. However, other mechanisms, such as the modulation of inflammatory pathways, are also significant.

Cyanogenesis and Cytotoxicity Pathway

The fundamental mechanism for the cytotoxicity of cyanogenic glycosides involves a two-step enzymatic hydrolysis. First, a β-glucosidase cleaves the sugar moiety. The resulting cyanohydrin is unstable and rapidly decomposes, releasing toxic hydrogen cyanide and an aldehyde or ketone.

G cluster_cell Cell Membrane CG Cyanogenic Glycoside (e.g., Amygdalin) Enzyme β-Glucosidase CG->Enzyme Hydrolysis Cyanohydrin Unstable Cyanohydrin Enzyme->Cyanohydrin HCN Hydrogen Cyanide (HCN) Cyanohydrin->HCN Aldehyde Aldehyde / Ketone Cyanohydrin->Aldehyde Mitochondrion Mitochondrion HCN->Mitochondrion Inhibits Cytochrome c oxidase Apoptosis Cellular Apoptosis Mitochondrion->Apoptosis Leads to G cluster_nucleus LPS Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor (TLR4) LPS->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Transcription Nucleus->Gene Activates Cytokines TNF-α, IL-6 Release Gene->Cytokines Amygdalin Amygdalin Amygdalin->IKK Inhibits G A 1. Seed Cells (e.g., cancer cell line) in 96-well plate B 2. Incubate (24 hours) A->B C 3. Treat with Glycoside (Varying concentrations) B->C D 4. Incubate (e.g., 48-72 hours) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4 hours) E->F G 7. Add Solubilizing Agent (e.g., DMSO) F->G H 8. Read Absorbance (e.g., at 570 nm) G->H I 9. Calculate IC50 Value H->I

References

Menisdaurin vs. Amygdalin: A Comparative Analysis of Cyanogenic Glycoside Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicological profiles of Menisdaurin and Amygdalin. While both are classified as cyanogenic glycosides, a class of natural plant toxins that can release hydrogen cyanide upon enzymatic hydrolysis, the extent of toxicological research on these two compounds differs significantly. Amygdalin has been more extensively studied due to its controversial history as an alternative cancer treatment, whereas specific toxicological data for this compound remains limited. This comparison, therefore, draws upon established data for Amygdalin and the general toxicological principles of cyanogenic glycosides to infer the potential risks associated with this compound.

Chemical Structures and Properties

Amygdalin is prominently found in the seeds of apricots, bitter almonds, and other rosaceous plants. This compound is found in plants of the Menispermaceae and other families. Their potential toxicity stems from their ability to be hydrolyzed by β-glucosidase enzymes to release cyanide, a potent inhibitor of cellular respiration.

Comparative Toxicity Data

Direct comparative toxicity studies between this compound and Amygdalin are not available in the current scientific literature. The following table summarizes the available toxicity data for Amygdalin. The toxicity of this compound is expected to be related to its efficiency of hydrolysis and the amount of cyanide released.

Compound Parameter Value Species Route of Administration
AmygdalinLD50880 mg/kgRatOral
AmygdalinLD5025 mg/kgRatIntravenous
AmygdalinLD50522 mg/kgRatOral

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Mechanism of Toxicity: Cyanide-Mediated Cellular Hypoxia

The primary mechanism of toxicity for both Amygdalin and this compound is the release of hydrogen cyanide (HCN). This process is illustrated in the signaling pathway diagram below. Once released, cyanide binds to the ferric iron in cytochrome c oxidase, an essential enzyme in the mitochondrial electron transport chain. This binding inhibits the enzyme, effectively halting cellular respiration and leading to cytotoxic hypoxia, a condition where cells cannot use oxygen, resulting in rapid cell death.

Caption: Metabolic pathway of Amygdalin to Hydrogen Cyanide and its toxic action.

Experimental Protocols: Cytotoxicity Assessment

A crucial aspect of evaluating the toxicity of compounds like this compound and Amygdalin is the use of in vitro cytotoxicity assays. A standard method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells.

Experimental Workflow: MTT Assay for Cytotoxicity

The following diagram outlines the typical workflow for an MTT assay.

Cell_Seeding Seed cells in a 96-well plate Incubation_1 Incubate for 24 hours Cell_Seeding->Incubation_1 Compound_Addition Add varying concentrations of this compound/Amygdalin Incubation_1->Compound_Addition Incubation_2 Incubate for 24-72 hours Compound_Addition->Incubation_2 MTT_Addition Add MTT reagent to each well Incubation_2->MTT_Addition Incubation_3 Incubate for 2-4 hours MTT_Addition->Incubation_3 Solubilization Add solubilizing agent (e.g., DMSO) Incubation_3->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate cell viability and IC50 Absorbance_Reading->Data_Analysis

Caption: Workflow for determining cytotoxicity using the MTT assay.

Detailed Method:

  • Cell Culture: Human cell lines (e.g., HepG2 for liver toxicity, or a relevant cancer cell line) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Exposure: The test compounds (this compound and Amygdalin) are dissolved in a suitable solvent and diluted to a range of concentrations. The cells are then treated with these concentrations.

  • Incubation: The treated cells are incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Assay: The MTT reagent is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Conclusion

While Amygdalin is a well-documented cyanogenic glycoside with established toxicity profiles, specific experimental data on this compound is lacking. Based on its chemical classification, this compound poses a similar toxicological risk through the potential release of hydrogen cyanide. The primary mechanism of toxicity for both compounds is the inhibition of cellular respiration. Future research should focus on conducting direct comparative toxicity studies to quantify the relative risks of these two compounds. Standardized in vitro assays, such as the MTT assay, provide a robust framework for such investigations. Researchers and drug development professionals should exercise caution when handling this compound and other cyanogenic glycosides, assuming a toxicity profile similar to that of Amygdalin until more specific data becomes available.

Comparative Cytotoxicity Analysis: A Template Using Coumarin Derivatives as an Exemplar

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Despite a comprehensive search, no direct comparative studies on the cytotoxicity of Menisdaurin and its synthetic derivatives were found. The following guide is presented as a template to illustrate the desired format and content, using data on Coumarin and its derivatives as a well-documented example of a natural product and its synthetic analogues with cytotoxic properties.

This guide provides a comparative overview of the cytotoxic effects of a parent natural compound, Coumarin, and its synthetic derivatives against various cancer cell lines. The data is compiled from multiple studies to offer a broader perspective for researchers in oncology and drug development.

Quantitative Cytotoxicity Data

The cytotoxic activity of coumarin and its derivatives is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a substance that inhibits a biological process by 50%. The table below summarizes the IC50 values of selected coumarin derivatives against different human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
Coumarin Derivatives
Compound 4k (Tyr)MCF-74.98Sorafenib30
Compound 6c (β-Ala-L-Met)MCF-75.85Doxorubicin9.65
Compound 4k (Tyr)HepG29.4--
Compound 6c (β-Ala-L-Met)HepG233.88--
Compound 5b MCF-72.4--
Compound 5b MDA-2314.8--
Compound 13 HeLa8.0 (±0.38)--
Auraptene (4k) MCF-7< 80--
Auraptene (4k) MDA-MB-231< 80--

Experimental Protocols

The following is a detailed methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability and cytotoxicity.[1]

Objective: To determine the cytotoxic effects of test compounds on cancer cell lines by measuring the metabolic activity of the cells.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance of the dissolved formazan solution.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (Coumarin derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[2]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.

    • Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (medium only).

    • Incubate the plate for another 24 to 72 hours at 37°C with 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[1]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[2]

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100

    • The IC50 values are determined by plotting the percentage of cell viability against the compound concentrations using a suitable software.

Visualizations

Signaling Pathway Diagram

Many coumarin derivatives exert their cytotoxic effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.[3][4][5] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.

PI3K_Akt_Pathway Coumarin Coumarin Derivatives PI3K PI3K Coumarin->PI3K Inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Activates Akt->Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis Inhibition->Apoptosis Inhibits Cytotoxicity_Workflow start Start: Synthesize Coumarin Derivatives cell_culture Prepare Cancer Cell Lines start->cell_culture treatment Treat Cells with Derivative Concentrations cell_culture->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Measure Absorbance & Calculate % Viability mtt_assay->data_analysis ic50 Determine IC50 Values data_analysis->ic50 pathway_analysis Mechanism of Action Studies (e.g., Western Blot, PCR) ic50->pathway_analysis end End: Identify Lead Compounds pathway_analysis->end

References

A Comparative Guide to HPLC and HPTLC Methods for the Analysis of Menisdaurin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of phytochemicals is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) for the analysis of Menisdaurin, a cyanogenetic glucoside with noted anti-inflammatory and antiviral properties.

This compound has been isolated from plants such as Flueggea virosa and is recognized for its potential therapeutic activities, including effects against the Hepatitis B virus.[1] The development of reliable and validated analytical methods is crucial for its quantification in plant extracts and pharmaceutical formulations. While no direct cross-validation studies comparing HPLC and HPTLC for this compound were identified, this guide synthesizes data from separate, validated methods for each technique to offer a comprehensive comparison.

Experimental Workflow: A Conceptual Overview

The process of method validation and comparison for analytical techniques like HPLC and HPTLC follows a structured workflow. This ensures that the chosen method is robust, reliable, and fit for its intended purpose. The diagram below illustrates a typical workflow for the development and validation of these chromatographic methods for this compound analysis.

G cluster_prep Sample & Standard Preparation cluster_methods Chromatographic Analysis cluster_validation Method Validation (ICH Guidelines) cluster_comparison Cross-Method Comparison Standard This compound Standard StockSolution Stock Solution Preparation Standard->StockSolution PlantExtract Plant Extract Preparation (e.g., Flueggea virosa) SampleSolution Sample Solution Preparation PlantExtract->SampleSolution WorkingStandards Working Standard Dilutions StockSolution->WorkingStandards HPLC HPLC Method WorkingStandards->HPLC Calibration Curve HPTLC HPTLC Method WorkingStandards->HPTLC Calibration Curve SampleSolution->HPLC Quantification SampleSolution->HPTLC Quantification ValidationParams Validation Parameters: - Linearity & Range - Accuracy (% Recovery) - Precision (RSD%) - LOD & LOQ - Specificity - Robustness HPLC->ValidationParams HPTLC->ValidationParams Comparison Compare Performance Metrics: - Sensitivity (LOD/LOQ) - Throughput - Solvent Consumption - Cost-Effectiveness ValidationParams->Comparison

References

A Comparative Guide to Antiviral Mechanisms: Evaluating Menisdaurin Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the mechanism of action is paramount in the evaluation of novel antiviral candidates. This guide provides a comparative analysis of the known antiviral mechanisms of established drugs—Remdesivir, Favipiravir, and Oseltamivir—and investigates the current scientific literature for the mechanism of action of Menisdaurin.

Introduction

The development of effective antiviral therapies is a cornerstone of modern medicine. A critical aspect of this endeavor is the elucidation of a drug's mechanism of action, which informs its spectrum of activity, potential for resistance, and clinical application. This guide seeks to compare the antiviral mechanism of this compound with those of well-characterized antiviral agents. However, a comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of this compound's antiviral properties. To date, no studies detailing its mechanism of action, antiviral activity against specific viruses, or its effects on cellular signaling pathways have been published.

Therefore, this guide will first detail the established mechanisms of three widely recognized antiviral drugs: Remdesivir, Favipiravir, and Oseltamivir. Subsequently, it will present a framework of standard experimental protocols used to investigate the antiviral activity and mechanism of action of novel compounds, which would be applicable to the future study of this compound.

Known Antivirals: A Review of Their Mechanisms of Action

Remdesivir

Remdesivir is a broad-spectrum antiviral medication that has been utilized in the treatment of RNA virus infections.[1][2] It is a prodrug that is metabolized in the body to its active form, remdesivir triphosphate (RDV-TP).[3]

Mechanism of Action:

Remdesivir functions as an adenosine nucleotide analog.[1] The active metabolite, RDV-TP, competes with adenosine triphosphate (ATP) for incorporation into nascent viral RNA chains by the viral RNA-dependent RNA polymerase (RdRp).[3][4] This incorporation leads to delayed chain termination, thereby inhibiting viral replication.[3][4] Studies on coronaviruses have shown that after the incorporation of remdesivir, the polymerase is able to add a few more nucleotides before RNA synthesis is halted.[5] This delayed termination may help the drug evade viral proofreading mechanisms.[4]

Remdesivir_Mechanism cluster_cell Host Cell Remdesivir (Prodrug) Remdesivir (Prodrug) RDV-TP (Active) RDV-TP (Active) Remdesivir (Prodrug)->RDV-TP (Active) Metabolism Inhibition of RdRp Inhibition of RdRp RDV-TP (Active)->Inhibition of RdRp Viral RNA Replication Viral RNA Replication Viral RNA Viral RNA Viral RNA Replication->Viral RNA Inhibition of RdRp->Viral RNA Replication RdRp RdRp RdRp->Viral RNA Replication

Caption: Mechanism of action of Remdesivir.

Favipiravir

Favipiravir is another broad-spectrum antiviral agent that has shown activity against a range of RNA viruses.[6][7] Similar to remdesivir, it is a prodrug that requires intracellular conversion to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP).[7][8]

Mechanism of Action:

Favipiravir-RTP acts as a purine analog and is recognized by the viral RNA-dependent RNA polymerase (RdRp).[8][9] Its mechanism of action is multifaceted and can include:

  • Chain Termination: Incorporation of favipiravir-RTP into the growing viral RNA strand can lead to the termination of RNA synthesis.[8]

  • Lethal Mutagenesis: The incorporation of favipiravir can also induce mutations in the viral genome at a high frequency, leading to the production of non-viable virus particles.[6][10] This is considered a key mechanism of its antiviral activity.[6]

Favipiravir_Mechanism cluster_cell Host Cell Favipiravir (Prodrug) Favipiravir (Prodrug) Favipiravir-RTP (Active) Favipiravir-RTP (Active) Favipiravir (Prodrug)->Favipiravir-RTP (Active) Ribosylation & Phosphorylation RdRp RdRp Favipiravir-RTP (Active)->RdRp Viral RNA Replication Viral RNA Replication Chain Termination Chain Termination Viral RNA Replication->Chain Termination Lethal Mutagenesis Lethal Mutagenesis Viral RNA Replication->Lethal Mutagenesis Viral RNA Viral RNA Chain Termination->Viral RNA Lethal Mutagenesis->Viral RNA RdRp->Viral RNA Replication

Caption: Mechanism of action of Favipiravir.

Oseltamivir

Oseltamivir is an antiviral drug specifically used for the treatment and prophylaxis of influenza A and B virus infections.[11][12] It is administered as a prodrug, oseltamivir phosphate, and is converted by hepatic esterases to its active form, oseltamivir carboxylate.[12][13][14]

Mechanism of Action:

Oseltamivir carboxylate is a potent and selective inhibitor of the viral neuraminidase (NA) enzyme.[11][12] Neuraminidase is a glycoprotein on the surface of the influenza virus that is essential for the release of newly formed virus particles from infected cells.[13][14] By cleaving sialic acid residues on the host cell surface, neuraminidase prevents the aggregation of new virions and facilitates their spread to other cells.[12] Oseltamivir carboxylate mimics the natural substrate of neuraminidase, sialic acid, and binds to the active site of the enzyme, blocking its activity.[12] This results in the clumping of newly synthesized viruses on the surface of the host cell, preventing their release and spread.[14]

Oseltamivir_Mechanism cluster_extracellular Extracellular Space Oseltamivir (Prodrug) Oseltamivir (Prodrug) Oseltamivir Carboxylate (Active) Oseltamivir Carboxylate (Active) Oseltamivir (Prodrug)->Oseltamivir Carboxylate (Active) Hepatic Esterases Neuraminidase Inhibition Neuraminidase Inhibition Oseltamivir Carboxylate (Active)->Neuraminidase Inhibition Viral Release Viral Release Neuraminidase Inhibition->Viral Release Infected Cell Infected Cell New Virions New Virions Infected Cell->New Virions Budding New Virions->Viral Release

Caption: Mechanism of action of Oseltamivir.

Quantitative Data Comparison

The following table summarizes the in vitro efficacy of the discussed antiviral drugs against relevant viruses. The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) represents the drug concentration required to inhibit viral replication by 50%. The 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.

Antiviral AgentVirusCell LineEC50 / IC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Remdesivir SARS-CoV-2Vero E60.77>100>129.87[15]
Favipiravir Influenza A (H1N1)MDCK0.44 - 4.6>1000>217 - >2272[16]
SARS-CoV-2Vero E661.88>400>6.46[16]
Oseltamivir Influenza A (H1N1)MDCK0.0008 - 0.012>10000>833,333 - >12,500,000[17]
Influenza BMDCK0.02 - 0.2>10000>50,000 - >500,000[17]

Experimental Protocols for Antiviral Activity Assessment

To determine the antiviral activity and mechanism of action of a compound like this compound, a series of in vitro assays are typically employed.

Cytopathic Effect (CPE) Inhibition Assay

This assay is used to determine the ability of a compound to protect cells from the virus-induced cell death, known as the cytopathic effect.

Methodology:

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero E6, MDCK) in a 96-well plate and incubate until a confluent monolayer is formed.

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in cell culture medium.

  • Infection and Treatment: Infect the cell monolayers with a known titer of the virus. Immediately after infection, add the different concentrations of the test compound to the wells. Include control wells with uninfected cells, virus-infected cells without treatment, and a known antiviral as a positive control.

  • Incubation: Incubate the plates at the optimal temperature and CO2 conditions for the virus to replicate and cause CPE in the untreated virus control wells.

  • Quantification of Cell Viability: After the incubation period (typically 2-5 days), assess cell viability using a colorimetric assay such as the MTT or neutral red uptake assay. The absorbance is read using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the cell control. The EC50 (the concentration of the compound that protects 50% of the cells from virus-induced death) and the CC50 (the concentration that causes 50% cytotoxicity in uninfected cells) are determined by regression analysis. The Selectivity Index (SI = CC50/EC50) is then calculated.

CPE_Assay_Workflow Seed Cells Seed Cells Infect with Virus Infect with Virus Seed Cells->Infect with Virus Add Compound Dilutions Add Compound Dilutions Infect with Virus->Add Compound Dilutions Incubate Incubate Add Compound Dilutions->Incubate Assess Cell Viability Assess Cell Viability Incubate->Assess Cell Viability Calculate EC50, CC50, SI Calculate EC50, CC50, SI Assess Cell Viability->Calculate EC50, CC50, SI

Caption: Workflow for a CPE Inhibition Assay.

Plaque Reduction Assay

This assay quantifies the effect of a compound on the production of infectious virus particles.

Methodology:

  • Cell Seeding: Plate a suitable host cell line in 6-well or 12-well plates to form a confluent monolayer.

  • Infection: Infect the cell monolayers with a low multiplicity of infection (MOI) of the virus for a short period (e.g., 1 hour) to allow for viral attachment.

  • Treatment and Overlay: After the adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing different concentrations of the test compound. This overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized areas of cell death called plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).

  • Plaque Visualization: After incubation, fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones against a background of stained, uninfected cells.

  • Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated for each compound concentration relative to the untreated virus control. The IC50 (the concentration of the compound that reduces the number of plaques by 50%) is determined.

Plaque_Reduction_Assay_Workflow Seed Cells Seed Cells Infect with Virus Infect with Virus Seed Cells->Infect with Virus Add Compound in Semi-Solid Overlay Add Compound in Semi-Solid Overlay Infect with Virus->Add Compound in Semi-Solid Overlay Incubate for Plaque Formation Incubate for Plaque Formation Add Compound in Semi-Solid Overlay->Incubate for Plaque Formation Fix and Stain Cells Fix and Stain Cells Incubate for Plaque Formation->Fix and Stain Cells Count Plaques and Calculate IC50 Count Plaques and Calculate IC50 Fix and Stain Cells->Count Plaques and Calculate IC50

Caption: Workflow for a Plaque Reduction Assay.

Time-of-Addition Assay

This assay helps to determine at which stage of the viral life cycle a compound exerts its inhibitory effect.

Methodology:

  • Cell Seeding: Plate host cells in a multi-well format.

  • Time-Course Treatment: Add the test compound at a fixed concentration at different time points relative to viral infection:

    • Pre-treatment: Add the compound before infection and remove it prior to adding the virus (to assess effects on the host cell).

    • Co-treatment: Add the compound at the same time as the virus (to assess effects on viral attachment and entry).

    • Post-treatment: Add the compound at various time points after infection (to assess effects on post-entry stages like replication, assembly, and release).

  • Quantification of Viral Yield: After a full replication cycle, collect the supernatant and/or cell lysate and quantify the amount of virus produced using a plaque assay or RT-qPCR.

  • Data Analysis: By comparing the reduction in viral yield at different treatment times, the specific stage of the viral life cycle targeted by the compound can be inferred.

Time_of_Addition_Assay cluster_timeline Viral Infection Timeline Infection Infection Attachment Entry Replication Assembly Release Pre-treatment Pre-treatment Pre-treatment->Infection Compound added and removed Co-treatment Co-treatment Co-treatment->Attachment Compound added Post-treatment Post-treatment Post-treatment->Replication Compound added at different times

References

Lack of In Vivo Data for Menisdaurin Necessitates Focus on Dauricine for Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for "Menisdaurin" have revealed a significant lack of available scientific literature regarding its in vivo validation for anti-inflammatory effects. The compound is poorly characterized in publicly available research databases, making it impossible to fulfill the request for a comparative guide based on experimental data.

However, extensive research is available for Dauricine , a major bioactive alkaloid isolated from the same plant, Menispermum dauricum. Dauricine has been the subject of numerous in vivo studies investigating its anti-inflammatory properties in various animal models.

Given the likely interest in the therapeutic potential of compounds from Menispermum dauricum, we propose to pivot the focus of this guide to Dauricine. This will allow for a comprehensive and data-supported comparison of its anti-inflammatory effects with other agents, complete with detailed experimental protocols and pathway visualizations as originally requested.

Would you like to proceed with a detailed comparison guide on the in vivo anti-inflammatory effects of Dauricine? Your approval will allow us to move forward with compiling and presenting the available data on this well-researched compound.

Comparative study of Menisdaurin extraction methods (maceration vs. Soxhlet)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Extraction Method for the Cyanogenic Glycoside, Menisdaurin.

This compound, a cyanogenic glycoside with potential therapeutic applications, is found in various plant species, including Menispermum dauricum, Flueggea virosa, and Ilex aquifolium. The efficient extraction of this compound is a critical first step in its study and potential development as a pharmaceutical agent. This guide provides a comparative analysis of two conventional solid-liquid extraction techniques—maceration and Soxhlet extraction—to aid researchers in selecting the most suitable method for their specific needs. While direct comparative data for this compound extraction is limited, this guide leverages general extraction principles, data from its plant sources, and the known chemical properties of this compound to provide a comprehensive overview.

Executive Summary

The choice between maceration and Soxhlet extraction for this compound depends on a balance of factors including the desired yield, purity, solvent consumption, and the thermal stability of the target compound. Maceration, a simple and gentle process, is likely to be favored for this compound due to its operation at room temperature, which minimizes the risk of thermal degradation of this glycoside.[1][2][3] In contrast, Soxhlet extraction, while potentially offering a higher yield in a shorter time, exposes the extract to the boiling point of the solvent, which could lead to the degradation of thermolabile compounds like this compound.[3][4]

Data Presentation: A Comparative Overview

ParameterMacerationSoxhlet ExtractionReferences
Principle Soaking the plant material in a solvent at room temperature for an extended period.[5][6][7]Continuous extraction with a refluxing solvent.[8][9][10][5][6][7][8][9][10]
Temperature Room temperatureBoiling point of the solvent[8][11][8][11]
Extraction Time Long (days to weeks)[6][12]Relatively short (hours)[9][11][6][9][11][12]
Solvent Consumption High[8]Low (solvent is recycled)[9][10][8][9][10]
General Yield Generally lower than Soxhlet for total extract[13]Generally higher for total extract[4][13][14][4][13][14]
Purity of Target Potentially higher for thermolabile compoundsMay be lower due to co-extraction of other compounds and potential degradation
Automation Manual and labor-intensiveCan be automated
Suitability for Thermolabile Compounds HighLow, due to heat exposure[3][3]

Experimental Protocols

Below are detailed methodologies for performing maceration and Soxhlet extraction for the recovery of compounds from plant materials. These protocols can be adapted for the extraction of this compound from its various plant sources.

Maceration Protocol

This protocol outlines the steps for performing a standard maceration extraction.

  • Preparation of Plant Material : The plant material (e.g., leaves, stems, or roots) should be air-dried in the shade to a constant weight and then coarsely powdered using a mechanical grinder.[6][7]

  • Solvent Selection : Based on the polarity of this compound (a glycoside), polar solvents such as methanol, ethanol, or a hydroalcoholic mixture are recommended.

  • Extraction Process :

    • Place a known quantity (e.g., 100 g) of the powdered plant material into a large, stoppered container.[6]

    • Add a sufficient volume of the selected solvent to completely submerge the plant material (e.g., 1:10 solid-to-solvent ratio).[6]

    • Seal the container to prevent solvent evaporation.

    • Keep the container at room temperature for a period of 3 to 7 days, with occasional agitation to enhance the extraction process.[6][7]

  • Filtration and Concentration :

    • After the maceration period, filter the mixture through cheesecloth or Whatman No. 1 filter paper to separate the marc (solid residue) from the liquid extract.

    • Wash the marc with a small amount of fresh solvent to recover any remaining extract.

    • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C to minimize thermal degradation.

  • Drying and Storage : Dry the concentrated extract in a desiccator over a drying agent (e.g., silica gel) to obtain a solid or semi-solid residue. Store the final extract in an airtight container in a cool, dark place.

Soxhlet Extraction Protocol

This protocol details the procedure for conducting a Soxhlet extraction.

  • Preparation of Plant Material : As with maceration, the plant material should be dried and finely powdered to increase the surface area for extraction.

  • Solvent Selection : Choose a solvent in which this compound is soluble and that has a boiling point that will not cause significant degradation of the compound. Methanol or ethanol are suitable choices.

  • Extraction Process :

    • Accurately weigh a specific amount of the powdered plant material (e.g., 20-30 g) and place it inside a cellulose thimble.[9]

    • Place the thimble into the main chamber of the Soxhlet apparatus.[9]

    • Fill a round-bottom flask to about two-thirds of its volume with the chosen solvent and add a few boiling chips.

    • Assemble the Soxhlet apparatus with the flask at the bottom, the extractor in the middle, and a condenser on top.[11]

    • Heat the flask using a heating mantle. The solvent will vaporize, rise to the condenser, liquefy, and drip back onto the thimble containing the plant material.[8]

    • The extraction chamber will fill with the warm solvent, and once it reaches the top of the siphon tube, the solvent containing the extracted compounds will be siphoned back into the boiling flask.[9]

    • Allow this process to cycle for a predetermined time (e.g., 6-8 hours) or until the solvent in the siphon tube becomes colorless.[11]

  • Concentration and Drying : After the extraction is complete, cool the apparatus and dismantle it. Concentrate the solvent in the round-bottom flask using a rotary evaporator to obtain the crude extract. Dry the extract as described in the maceration protocol.

Visualization of Experimental Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflows for a comparative study of maceration and Soxhlet extraction, as well as the general logic of the comparison.

Comparative_Extraction_Workflow cluster_Preparation Plant Material Preparation cluster_Maceration Maceration cluster_Soxhlet Soxhlet Extraction cluster_Analysis Analysis Plant Plant Material (e.g., Menispermum dauricum) Drying Drying Plant->Drying Grinding Grinding Drying->Grinding Maceration_Step Maceration (Room Temperature, 3-7 days) Grinding->Maceration_Step Soxhlet_Step Soxhlet Extraction (Boiling Solvent, 6-8 hours) Grinding->Soxhlet_Step Filtration_M Filtration Maceration_Step->Filtration_M Concentration_M Concentration (Rotary Evaporator) Filtration_M->Concentration_M Drying_M Drying Concentration_M->Drying_M Analysis Comparative Analysis (Yield, Purity, etc.) Drying_M->Analysis Concentration_S Concentration (Rotary Evaporator) Soxhlet_Step->Concentration_S Drying_S Drying Concentration_S->Drying_S Drying_S->Analysis

Caption: Workflow for the comparative extraction of this compound.

Comparison_Logic cluster_Methods Extraction Methods cluster_Parameters Comparison Parameters cluster_Decision Decision Maceration Maceration Yield Extraction Yield Maceration->Yield Purity Purity of this compound Maceration->Purity Time Extraction Time Maceration->Time Solvent Solvent Consumption Maceration->Solvent Energy Energy Consumption Maceration->Energy Stability Compound Stability Maceration->Stability Soxhlet Soxhlet Extraction Soxhlet->Yield Soxhlet->Purity Soxhlet->Time Soxhlet->Solvent Soxhlet->Energy Soxhlet->Stability Decision Optimal Method Selection Yield->Decision Purity->Decision Time->Decision Solvent->Decision Energy->Decision Stability->Decision

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Menisdaurin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Menisdaurin, a natural product used in various research applications. Adherence to these guidelines will help mitigate risks and ensure the responsible management of chemical waste.

This compound Hazard Profile

Before handling this compound, it is crucial to be aware of its associated hazards. This information, derived from the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, is summarized below.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1]
Eye IrritationCategory 2AH319: Causes serious eye irritation[2]

Precautionary Statement for Disposal: P501: Dispose of contents/container to an approved waste disposal plant[2].

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended procedure for the disposal of this compound waste, including pure compound, contaminated labware, and solutions.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield to prevent skin and eye contact.

2. Waste Segregation:

  • Solid Waste: Collect unused this compound powder, contaminated weigh boats, and other solid materials in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.

  • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatible.

  • Sharps: Any contaminated sharps (needles, scalpels, etc.) must be placed in a designated sharps container for hazardous chemical waste.

  • Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol, as this compound is soluble in them[3]). The rinsate must be collected and treated as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines for decontaminated glassware or plasticware.

3. Waste Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Acutely Toxic," "Irritant").

4. Storage of Waste:

  • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials. The storage area should have secondary containment to prevent spills.

5. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.

Menisdaurin_Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid Solid Waste (Powder, Contaminated Labware) waste_type->solid Solid liquid Liquid Waste (Solutions) waste_type->liquid Liquid sharps Contaminated Sharps waste_type->sharps Sharps empty Empty Container waste_type->empty Empty Container collect_solid Collect in Labeled Solid Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid->collect_liquid collect_sharps Place in Labeled Sharps Container sharps->collect_sharps rinse Triple-Rinse with Appropriate Solvent empty->rinse store Store Waste in Designated Secure Area collect_solid->store collect_liquid->store collect_sharps->store collect_rinsate Collect Rinsate as Liquid Waste rinse->collect_rinsate collect_rinsate->collect_liquid dispose Arrange for Professional Disposal via EHS store->dispose end End: Disposal Complete dispose->end

Caption: Workflow for the safe segregation and disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Menisdaurin

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of Menisdaurin. The information is intended for researchers, scientists, and professionals in drug development to ensure the safe laboratory use of this compound.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is harmful if swallowed, in contact with skin, or inhaled[1]. Therefore, stringent adherence to safety protocols and the use of appropriate personal protective equipment (PPE) are mandatory.

Quantitative Hazard Data

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed[1]
Acute Toxicity, DermalH312Harmful in contact with skin[1]
Acute Toxicity, InhalationH332Harmful if inhaled[1]

Recommended Personal Protective Equipment (PPE)

A risk assessment should be conducted for any new or modified procedure involving this compound to ensure the highest level of protection. The following table summarizes the minimum required PPE for various laboratory operations.

OperationGlovesEye/Face ProtectionProtective ClothingRespiratory Protection
Low-Volume Handling (e.g., preparing solutions in a fume hood)Disposable nitrile gloves. Inspect for tears and change frequently.Chemical splash goggles meeting recognized standards (e.g., ANSI Z87.1, EN166).Standard laboratory coat, fully buttoned.Not generally required if handled in a certified chemical fume hood.
High-Volume Handling or Risk of Splash Double-gloving with nitrile or neoprene gloves is recommended.Chemical splash goggles and a face shield.Chemical-resistant apron over a laboratory coat.A NIOSH-certified respirator with appropriate cartridges may be necessary if there is a risk of aerosol generation.
Emergency Spill Response Heavy-duty chemical-resistant gloves (e.g., butyl rubber).Full-face respirator with appropriate cartridges, or a self-contained breathing apparatus (SCBA).Full-body chemical-resistant suit.

Experimental Protocol: Safe Handling of this compound

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that safety equipment, including an eyewash station and a safety shower, is accessible and in good working order.

  • Have a chemical spill kit readily available.

2. Handling:

  • Wear the appropriate PPE as outlined in the table above.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Avoid inhalation of dust or aerosols.

  • Use appropriate tools (e.g., spatulas, forceps) to handle the solid compound.

  • When preparing solutions, add this compound to the solvent slowly to avoid splashing. This compound is soluble in DMSO, Pyridine, Methanol, and Ethanol[2].

3. Storage:

  • Store this compound in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[3].

  • For long-term storage, follow the supplier's recommendation, which may be at 2-8°C[2].

4. Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of this compound down the drain.

  • Contaminated solvents should be collected in a designated, properly labeled waste container[4][5].

Emergency Procedures

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[6].

  • In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[6][7].

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[8].

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[9].

Spill Response Workflow

The following diagram outlines the procedural steps for managing a this compound spill.

Spill_Response_Workflow cluster_prep Immediate Actions cluster_assess Assessment & PPE cluster_contain Containment & Cleanup cluster_decon Decontamination & Disposal Evacuate Evacuate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Isolate Isolate Spill Area Alert->Isolate Assess Assess Spill Size & Hazard Isolate->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Contain Contain Spill with Absorbent Material Don_PPE->Contain Neutralize Neutralize (if applicable) Contain->Neutralize Collect Collect Waste Neutralize->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Remove_PPE Remove & Decontaminate PPE Dispose->Remove_PPE

Caption: Procedural workflow for handling a this compound spill.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.